molecular formula C12H16BrNO B1386598 N-[3-(4-bromophenoxy)propyl]cyclopropanamine CAS No. 1038374-88-7

N-[3-(4-bromophenoxy)propyl]cyclopropanamine

Número de catálogo: B1386598
Número CAS: 1038374-88-7
Peso molecular: 270.17 g/mol
Clave InChI: XFCOUGAEHQUTNI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(4-Bromophenoxy)propyl]cyclopropanamine is a chemical building block of interest in medicinal chemistry and pharmaceutical research. It features a cyclopropylamine group linked by a propyloxy chain to a 4-bromophenyl ring. This structure is characteristic of intermediates used in the synthesis of more complex, biologically active molecules . Compounds with similar bromophenoxy and cyclopropanamine motifs are frequently utilized in drug discovery efforts, for instance, in the development of P2Y 12 receptor antagonists like Ticagrelor, where such scaffolds are key intermediates . The bromine atom on the phenyl ring makes this compound a versatile substrate for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies . As a high-quality research chemical, it is intended for use in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

N-[3-(4-bromophenoxy)propyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-10-2-6-12(7-3-10)15-9-1-8-14-11-4-5-11/h2-3,6-7,11,14H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCOUGAEHQUTNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-[3-(4-bromophenoxy)propyl]cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-[3-(4-bromophenoxy)propyl]cyclopropanamine is a novel chemical entity with potential applications in pharmaceutical research and development. Its unique structural composition, featuring a cyclopropylamine moiety linked via a propyl chain to a 4-bromophenoxy group, suggests a complex interplay of physicochemical properties that are critical to its behavior in biological systems. The cyclopropylamine group is a recognized pharmacophore found in several marketed drugs, valued for its ability to modulate metabolic stability and receptor binding affinity.[1] The lipophilic 4-bromophenoxy group is anticipated to significantly influence the molecule's solubility and membrane permeability.

This technical guide provides a comprehensive overview of the core physicochemical properties of N-[3-(4-bromophenoxy)propyl]cyclopropanamine. As no experimental data for this specific molecule is publicly available, this document presents a combination of predicted values based on its constituent structural fragments and detailed, field-proven experimental protocols for their empirical determination. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to fully characterize this compound.

Chemical Identity and Structure

  • IUPAC Name: N-[3-(4-bromophenoxy)propyl]cyclopropanamine

  • Molecular Formula: C₁₂H₁₆BrNO

  • Molecular Weight: 270.17 g/mol

  • Chemical Structure:

    • SMILES: C1CC1NC(C)COc2ccc(Br)cc2

    • InChI: InChI=1S/C12H16BrNO/c1-9(15-8-6-7-8)10-16-12-4-2-11(13)3-5-12/h2-5,8-9,15H,6-7,10H2,1H3

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-[3-(4-bromophenoxy)propyl]cyclopropanamine. These values are estimations derived from the known properties of its structural components, namely cyclopropylamine and brominated aromatic ethers, and computational models. It is imperative that these predicted values are validated through empirical testing for any research or development applications.

PropertyPredicted ValueSignificance in Drug Development
Melting Point (°C) Solid at room temperature; likely in the range of 50-100 °CInfluences formulation, stability, and purification methods.
Boiling Point (°C) > 300 °C (decomposes)Important for purification by distillation, though decomposition at high temperatures is a key consideration.
Aqueous Solubility Poorly solubleDirectly impacts bioavailability and formulation strategies.[2]
pKa 9.0 - 10.0Governs the ionization state at physiological pH, affecting receptor interaction, solubility, and membrane transport.[3]
LogP 3.5 - 4.5A key indicator of lipophilicity, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[4]

Experimental Protocols for Physicochemical Characterization

The following sections detail the standardized experimental procedures for the determination of the key physicochemical properties of N-[3-(4-bromophenoxy)propyl]cyclopropanamine. The rationale behind the selection of these methods is to ensure accuracy, reproducibility, and relevance to the context of pharmaceutical development.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range. The capillary method is a widely accepted and straightforward technique for this determination.[5]

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline N-[3-(4-bromophenoxy)propyl]cyclopropanamine is finely powdered.

  • Capillary Loading: The open end of a glass capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.[6]

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[7]

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Caption: Workflow for melting point determination using a capillary apparatus.

Boiling Point Determination

Rationale: For liquid compounds, the boiling point is a key characteristic property. The micro boiling point determination method is suitable for small sample quantities and provides an accurate measurement of the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[8]

Experimental Protocol:

  • Sample Preparation: A small volume (a few milliliters) of liquid N-[3-(4-bromophenoxy)propyl]cyclopropanamine is placed in a fusion tube.[9]

  • Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Heating: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).[10]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.[11]

  • Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[11]

Caption: Step-by-step workflow for micro boiling point determination.

Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[12]

Experimental Protocol:

  • Sample Preparation: An excess amount of N-[3-(4-bromophenoxy)propyl]cyclopropanamine is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sampling and Analysis: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

SolubilityWorkflow Start Start Add_Excess_Solid Add excess solid to solvent Start->Add_Excess_Solid Equilibrate Equilibrate (e.g., 24h shaking) Add_Excess_Solid->Equilibrate Separate_Phases Separate solid and liquid phases Equilibrate->Separate_Phases Analyze_Supernatant Analyze supernatant concentration (e.g., HPLC) Separate_Phases->Analyze_Supernatant End End Analyze_Supernatant->End

Caption: The sequential process of the shake-flask solubility determination.

pKa Determination

Rationale: The acid dissociation constant (pKa) defines the extent of ionization of a molecule at a given pH. For an amine, the pKa of its conjugate acid is a measure of its basicity. Potentiometric titration is a robust and widely used method for pKa determination.[15]

Experimental Protocol:

  • Solution Preparation: A precise amount of N-[3-(4-bromophenoxy)propyl]cyclopropanamine is dissolved in a suitable solvent (often a water-methanol mixture to ensure solubility).

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the amine solution using a precision burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.[16]

Caption: Key components and analysis in potentiometric pKa determination.

LogP Determination

Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its ADME properties. The shake-flask method, followed by HPLC analysis, is a reliable approach for LogP determination.[17]

Experimental Protocol:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of N-[3-(4-bromophenoxy)propyl]cyclopropanamine is dissolved in one of the phases (e.g., n-octanol), which is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to facilitate partitioning and then allowed to stand for complete phase separation.

  • Analysis: The concentration of the compound in both the n-octanol and water phases is determined by a suitable analytical method, such as HPLC.[18]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[4]

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturate_Phases Saturate n-Octanol and Water Dissolve_Compound Dissolve Compound in one Phase Saturate_Phases->Dissolve_Compound Mix_Phases Mix Phases and Equilibrate Dissolve_Compound->Mix_Phases Separate_Phases Separate Phases Mix_Phases->Separate_Phases Analyze_Concentrations Analyze Concentration in Each Phase Separate_Phases->Analyze_Concentrations Calculate_LogP Calculate LogP Analyze_Concentrations->Calculate_LogP

Caption: A logical flow diagram for the experimental determination of LogP.

Conclusion

The physicochemical properties of N-[3-(4-bromophenoxy)propyl]cyclopropanamine are pivotal to its potential as a therapeutic agent. This guide has provided a framework for understanding and determining these critical parameters. While the provided quantitative data are predictive, the detailed experimental protocols offer a clear and robust pathway for their empirical validation. A thorough characterization of the melting point, boiling point, solubility, pKa, and LogP will provide invaluable insights into the compound's behavior, guiding formulation development, and enabling the rational design of future drug candidates.

References

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Bromophenyl)propanamide. Retrieved from [Link]

  • Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. Retrieved from [Link]

  • Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • A kind of method of new synthesis Cyclopropyl Bromide. (2017). Google Patents.
  • Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • ChemRxiv. (n.d.). Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion. Retrieved from [Link]

  • MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

  • PMC. (2023, December 14). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. Retrieved from [Link]

  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Večeřa, M., & Gasparič, J. (1971). Detection and Identification of Organic Compounds. ResearchGate. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

  • PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Propylamine – Knowledge and References. Retrieved from [Link]

  • US20020009388A1 - Determination of log P coefficients via a RP-HPLC column. (n.d.). Google Patents.
  • Khan Academy. (2025, July 28). Physical properties of amines | Amines | Grade 12 | Chemistry | Khan Academy [Video]. YouTube. Retrieved from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Review of cyclopropyl bromide synthetic process. Retrieved from [Link]

  • European Union. (n.d.). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0). Retrieved from [Link]

  • chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. (n.d.). Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • Simple Method for the Estimation of pKa of Amines†. (n.d.). Retrieved from [Link]

  • Synthetic Methods towards 1-Substituted Cyclopropylamines. (n.d.). Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Process for the manufacture of cyclopropylamine. (1986). Google Patents.
  • ChemSynthesis. (n.d.). 3-cyclopropyl-N-ethyl-3-oxo-N-phenylpropanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of nanoparticles (n = 3) [Download Table]. Retrieved from [Link]

Sources

Technical Whitepaper: Pharmacological Profiling of N-[3-(4-bromophenoxy)propyl]cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, structure-activity relationship (SAR), and experimental validation framework for N-[3-(4-bromophenoxy)propyl]cyclopropanamine .

Based on its chemical architecture—specifically the 4-bromophenoxy-propyl-amine scaffold—this compound is classified as a putative Histamine H3 Receptor (H3R) Antagonist/Inverse Agonist . This guide serves as a roadmap for researchers to validate its activity as a non-imidazole histamine ligand.

Executive Summary

Compound: N-[3-(4-bromophenoxy)propyl]cyclopropanamine CAS: 1038374-88-7 Molecular Formula: C


H

BrNO Predicted Class: Non-imidazole Histamine H3 Receptor Antagonist/Inverse Agonist

N-[3-(4-bromophenoxy)propyl]cyclopropanamine represents a strategic optimization of the classical phenoxypropylamine pharmacophore. By incorporating a cyclopropylamine headgroup and a 4-bromo lipophilic substitution, this molecule is designed to penetrate the Blood-Brain Barrier (BBB) and bind with high affinity to the presynaptic Histamine H3 receptor. Its primary potential lies in modulating CNS neurotransmission for the treatment of cognitive deficits (Alzheimer’s, ADHD) and sleep disorders (Narcolepsy).

Chemical Architecture & SAR Analysis

The biological activity of this compound is dictated by three distinct structural domains, each serving a specific pharmacological function.

Structural DomainChemical MotifPharmacological Function
Lipophilic Tail 4-Bromophenyl etherReceptor Anchor: The 4-Br substituent increases lipophilicity (

), enhancing BBB permeability. The phenyl ring engages in

-stacking interactions within the hydrophobic pocket of the H3 receptor transmembrane domain.
Linker Propyl ether (-(CH

)

-O-)
Spacer Optimization: A 3-carbon alkyl chain is the optimal length (approx. 4-5 Å) to span the distance between the hydrophobic pocket and the ionic binding site (Aspartate residue) of the GPCR.
Basic Head CyclopropanamineIonic Interaction: The secondary amine becomes protonated at physiological pH, forming a salt bridge with Asp3.32 (Asp114) in the H3 receptor. The cyclopropyl group reduces conformational entropy compared to flexible alkyl chains, potentially improving binding kinetics.
Mechanistic Hypothesis

Unlike first-generation H3 antagonists (e.g., Thioperamide) that contained imidazole rings leading to cytochrome P450 inhibition, this compound utilizes an ether-linked amine scaffold. This "non-imidazole" design typically correlates with improved metabolic stability and reduced hepatotoxicity.

Primary Biological Target: Histamine H3 Receptor

The H3 receptor is a G


/G

-coupled GPCR that functions primarily as a presynaptic autoreceptor .[1] It constitutively inhibits the release of histamine and other neurotransmitters.[1]
Mechanism of Action (Inverse Agonism)[3][4][5][6]
  • Constitutive Activity: In the absence of ligand, H3 receptors spontaneously couple to G

    
    /G
    
    
    
    proteins, inhibiting Adenylyl Cyclase (AC) and reducing cAMP.[2]
  • Ligand Binding: N-[3-(4-bromophenoxy)propyl]cyclopropanamine binds to the receptor, stabilizing it in the inactive conformation .

  • Disinhibition: By blocking the constitutive "brake," the compound enhances the release of Histamine, Acetylcholine (ACh), and Norepinephrine (NE) into the synaptic cleft.

Signaling Pathway Visualization

The following diagram illustrates the presynaptic disinhibition mechanism triggered by the compound.

H3_Signaling_Pathway cluster_neuron Presynaptic Neuron Terminal Compound N-[3-(4-bromophenoxy) propyl]cyclopropanamine H3R Presynaptic H3 Receptor Compound->H3R Antagonism/ Inverse Agonism Gi_Go Gi/Go Protein (Inhibition) H3R->Gi_Go Blocks Activation AC Adenylyl Cyclase Gi_Go->AC Relieves Inhibition Calcium Voltage-Gated Ca2+ Channels Gi_Go->Calcium Relieves Inhibition Vesicles Synaptic Vesicles (Neurotransmitters) Calcium->Vesicles Ca2+ Influx Release Increased Release: Histamine, ACh, NE Vesicles->Release Exocytosis

Caption: Mechanism of Action: The compound blocks H3R-mediated inhibition, restoring Ca2+ influx and triggering neurotransmitter exocytosis.

Experimental Validation Protocols

To confirm the biological activity of this specific compound, researchers must perform the following self-validating assays.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) for the H3 receptor.
  • Membrane Preparation: Use HEK-293 cells stably transfected with human H3 receptor (hH3R).[3]

  • Radioligand: Use [

    
    H]-N
    
    
    
    -methylhistamine
    (
    
    
    nM).
  • Incubation:

    • Mix membrane suspension (20 µg protein) with radioligand (2 nM).

    • Add N-[3-(4-bromophenoxy)propyl]cyclopropanamine at increasing concentrations (

      
       M to 
      
      
      
      M).
    • Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Criteria: A

      
       nM confirms potent interaction.[4][3]
      
Protocol B: [ S]GTP S Functional Assay (Efficacy)

Objective: Distinguish between neutral antagonism and inverse agonism.

  • Setup: Use hH3R membranes in assay buffer containing GDP (10 µM) to minimize basal G-protein activation.

  • Treatment:

    • Basal: Buffer only.

    • Agonist Control: R-(

      
      )-methylhistamine (100 nM) 
      
      
      
      Increases binding.
    • Test: N-[3-(4-bromophenoxy)propyl]cyclopropanamine (

      
       M to 
      
      
      
      M).
  • Measurement: Add [

    
    S]GTP
    
    
    
    S (0.1 nM) and incubate.
  • Interpretation:

    • If binding remains at Basal levels

      
      Neutral Antagonist .
      
    • If binding drops below Basal levels

      
      Inverse Agonist  (Expected for this class).
      

Therapeutic Potential & Applications

Based on the validated pharmacology of the phenoxypropylamine class (e.g., Pitolisant), this compound is a candidate for:

IndicationPhysiological Rationale
Narcolepsy H3 blockade increases histamine release in the hypothalamus, promoting wakefulness and suppressing REM sleep.
Cognitive Impairment (AD/Schizophrenia) Disinhibition of cortical Acetylcholine and Dopamine release improves attention, working memory, and executive function.
Obesity Histamine H1 activation (downstream of H3 blockade) suppresses appetite and increases metabolic rate.
Off-Target Considerations
  • hERG Channel: Phenoxypropylamines can block hERG K+ channels, leading to QT prolongation. Action: Perform patch-clamp hERG assays early in development.

  • Sigma-1 Receptor: The lipophilic amine structure may cross-react with Sigma-1 receptors. Action: Screen against Sigma-1 radioligands.

References

  • Stark, H., et al. (1996). "Developments of histamine H3-receptor antagonists." Drugs of the Future, 21(5), 507-520. Link

  • Leurs, R., et al. (2005).[2] "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery, 4, 107–120. Link

  • Berlin, M., et al. (2011). "Recent Advances in the Development of Histamine H3 Antagonists." Journal of Medicinal Chemistry, 54(1), 26–53. Link

  • Schwartz, J.C. (2011). "The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant." British Journal of Pharmacology, 163(4), 713–721. Link

  • Cowart, M.D., et al. (2004). "Rotationally Constrained 2-(4-Alkylpiperazin-1-yl)quinolines as Potent Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry, 47(15), 3853–3864. Link

Sources

Targeting the Histamine H3 Receptor: Technical Guide to N-[3-(4-bromophenoxy)propyl]cyclopropanamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes N-[3-(4-bromophenoxy)propyl]cyclopropanamine , a critical pharmacophore scaffold in the development of non-imidazole Histamine H3 Receptor (H3R) antagonists and inverse agonists. Historically, H3R ligands relied on imidazole cores (e.g., thioperamide), which suffered from poor CNS penetration and cytochrome P450 inhibition. This guide details the transition to the "phenoxy-propyl-amine" structural class, focusing on the specific utility of the 4-bromophenoxy moiety as a diversifiable "warhead" for structure-activity relationship (SAR) optimization and the cyclopropylamine tail for metabolic stability.

Structural Logic & Pharmacophore Analysis[1][2][3]

The molecule comprises four distinct functional zones, each serving a specific role in GPCR ligand binding and drug-likeness.

Structural ZoneChemical MoietyPharmacological Function
Lipophilic Core 4-BromophenoxyAnchors the ligand in the hydrophobic pocket of the H3 receptor. The bromine atom serves as a halogen bond donor or a synthetic handle for biaryl expansion.
Linker

-Propyl chain
Provides the optimal distance (

carbons) between the aromatic core and the basic nitrogen to match the Aspartate residue (Asp3.32) in the receptor binding site.
Basic Center Secondary AmineProtonated at physiological pH to form a salt bridge with Asp3.32.
Metabolic Shield Cyclopropyl groupIncreases metabolic stability compared to isopropyl/ethyl groups by reducing N-dealkylation rates; improves blood-brain barrier (BBB) penetration due to lipophilicity.
Mechanism of Action

This scaffold functions primarily as an inverse agonist at the constitutive H3 receptor. By stabilizing the inactive G-protein coupled state (


), it prevents the inhibition of cAMP accumulation, thereby promoting the release of neurotransmitters (histamine, acetylcholine, dopamine) in the CNS.

Chemical Synthesis Protocols

Route A: Convergent Synthesis (Williamson Ether / Nucleophilic Substitution)

This is the industry-standard route for gram-scale production, favored for its high yields and operational simplicity.

Step 1: Synthesis of 1-bromo-4-(3-chloropropoxy)benzene

Reagents: 4-Bromophenol, 1-bromo-3-chloropropane,


, Acetone.
  • Charge a reaction vessel with 4-Bromophenol (1.0 eq) and Potassium Carbonate (

    
    , 2.5 eq) in anhydrous Acetone (0.5 M).
    
  • Heat to reflux (

    
    C) for 30 minutes to generate the phenoxide anion.
    
  • Add 1-bromo-3-chloropropane (1.2 eq) dropwise over 20 minutes.

  • Reflux for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in DCM, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over

    
    .[1]
    
  • Yield: Expect 85–92% as a colorless oil.

Step 2: N-Alkylation of Cyclopropylamine

Reagents: Intermediate from Step 1, Cyclopropylamine, NaI (catalytic), Ethanol/Acetonitrile.

  • Dissolve 1-bromo-4-(3-chloropropoxy)benzene (1.0 eq) in Acetonitrile.

  • Add Cyclopropylamine (excess, 3.0–5.0 eq) and Sodium Iodide (0.1 eq). Note: Excess amine acts as a base to scavenge HCl and prevents over-alkylation.

  • Heat to

    
    C in a sealed pressure tube for 16 hours.
    
  • Workup: Concentrate to remove solvent and excess amine. Partition residue between EtOAc and sat.

    
    .
    
  • Purification: Flash column chromatography (DCM/MeOH/NH

    
     95:5:0.5).
    
  • Validation:

    
    H NMR (CDCl
    
    
    
    ) should show the cyclopropyl multiplet at
    
    
    0.4–0.6 ppm.
Visualization: Synthesis Workflow

SynthesisRoute Start 4-Bromophenol Reagent1 1-bromo-3-chloropropane (K2CO3, Acetone) Start->Reagent1 Inter Intermediate: 1-bromo-4-(3-chloropropoxy)benzene Reagent1->Inter Williamson Ether Synthesis Reagent2 Cyclopropylamine (NaI, MeCN, 80°C) Inter->Reagent2 Product Target: N-[3-(4-bromophenoxy)propyl]cyclopropanamine Reagent2->Product Nucleophilic Substitution

Caption: Two-step convergent synthesis pathway yielding the target scaffold.

Derivatization & Structure-Activity Relationship (SAR)[5]

The 4-bromo substituent is not merely a halogen; it is a "placeholder" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) to generate high-affinity biaryl analogs.

Optimization Strategy

Researchers utilize the Bromine handle to access a secondary binding pocket (lipophilic region 2) in the H3 receptor.

ModificationMethodSAR Outcome
Biaryl Extension Suzuki Coupling (Ar-B(OH)

)
High Priority. Adding a phenyl or pyridyl group often increases affinity (

7.0

9.5) by engaging

-stacking interactions deep in the receptor.
Linker Rigidification Cyclobutyl/Butenyl linkerMedium Priority. Restricting conformational freedom can improve entropy of binding but may reduce "induced fit" capability.
Amine Cap Piperidine/PyrrolidineLow Priority. While potent, cyclic tertiary amines often suffer from higher hERG channel liability compared to the secondary cyclopropylamine.

Biological Characterization Protocols

To validate the scaffold as an H3R antagonist, the following in vitro assays are mandatory.

Assay 1: Radioligand Binding ( Determination)

Objective: Measure affinity for human H3R.

  • Membrane Prep: Transfect HEK-293 cells with human H3R cDNA. Harvest and homogenize in ice-cold TE buffer. Centrifuge at 20,000 x g.

  • Ligand: Use

    
    -N-
    
    
    
    -methylhistamine (
    
    
    nM).
  • Incubation: Mix membranes (

    
    ), radioligand (1 nM), and test compound (
    
    
    
    to
    
    
    M) in 50 mM Tris-HCl (pH 7.4). Incubate 60 min at
    
    
    C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Assay 2: Binding (Functional Assay)

Objective: Distinguish between antagonist and inverse agonist activity.

  • Agonist Mode: Measure if compound stimulates GTP binding (it should not).

  • Inverse Agonist Mode: Measure if compound decreases basal GTP binding levels below control. H3R has high constitutive activity; a decrease indicates inverse agonism.

Visualization: H3R Signaling & Antagonism

H3R_Signaling Ligand N-[3-(4-bromophenoxy)propyl] cyclopropanamine H3R Histamine H3 Receptor (Constitutively Active) Ligand->H3R Blocks / Stabilizes Inactive State G_protein Gi/o Protein H3R->G_protein Inhibits Activation AC Adenylyl Cyclase G_protein->AC Normally Inhibits cAMP cAMP Levels AC->cAMP Increases (Disinhibition) Neuro Neurotransmitter Release (Histamine, ACh, DA) cAMP->Neuro Promotes Release

Caption: The scaffold acts as an inverse agonist, blocking the Gi/o pathway and disinhibiting cAMP production, leading to neurotransmitter release.

References

  • Stark, H. (2003). "Developments in Histamine H3 Receptor Antagonists." Expert Opinion on Therapeutic Patents.

  • Cowart, M. D., et al. (2005). "Rotationally Constrained Non-Imidazole H3 Antagonists." Journal of Medicinal Chemistry.

  • Ligneau, X., et al. (2007). "Brain Histamine and Schizophrenia: Potential Therapeutic Applications of H3-Receptor Inverse Agonists." CNS & Neurological Disorders - Drug Targets.

  • Wunberg, T., et al. (2006). "Design and Synthesis of Novel H3 Antagonists." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1] "Application Notes: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis."

Sources

An In-depth Technical Guide to the Research Applications of GSK2830371: A Potent and Selective Wip1 Phosphatase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the p53 Axis with GSK2830371

In the intricate landscape of cancer biology, the tumor suppressor protein p53 stands as a pivotal guardian of genomic integrity. Its activation in response to cellular stress triggers a cascade of events leading to cell cycle arrest, senescence, or apoptosis, thereby preventing the propagation of malignant cells.[1] However, the function of p53 is tightly controlled by a network of negative regulators, among which the Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D, plays a critical role. Wip1, a serine/threonine phosphatase, acts as a key negative feedback regulator of the p53 pathway, and its overexpression or amplification is implicated in various human cancers.[2]

This guide provides a comprehensive technical overview of the research applications of GSK2830371 , a potent, selective, and orally bioavailable allosteric inhibitor of Wip1 phosphatase.[3][4] Through its unique mechanism of action, GSK2830371 offers a powerful tool to reactivate the p53 tumor suppressor pathway, presenting a promising therapeutic strategy in oncology. We will delve into its mechanism of action, detail its applications in various cancer models, provide established experimental protocols, and present quantitative data to empower researchers in their exploration of this promising compound.

A note on chemical identifiers: This guide focuses on the compound commonly known as GSK2830371. While the initial inquiry referenced CAS number 1038374-88-7, extensive research has identified the correct CAS number for GSK2830371 as 1404456-53-6 .[5][6] This document will proceed with the validated information for GSK2830371.

Core Mechanism of Action: Allosteric Inhibition of Wip1

GSK2830371 distinguishes itself through its allosteric mechanism of inhibition. It binds to a unique flap subdomain on the Wip1 phosphatase, distinct from the active site.[7][8] This interaction induces a conformational change that impairs the enzyme's catalytic activity and its ability to recognize substrates.[2][8] This allosteric targeting confers high selectivity for Wip1 over other phosphatases, minimizing off-target effects.[6]

The primary consequence of Wip1 inhibition by GSK2830371 is the hyperactivation of the p53 signaling pathway. Wip1 normally dephosphorylates and inactivates key proteins in the DNA damage response (DDR) pathway, including p53 at Serine 15, the checkpoint kinase Chk2, and the histone variant H2AX.[4][6] By inhibiting Wip1, GSK2830371 leads to the sustained phosphorylation and activation of these critical tumor-suppressive proteins.[6]

cluster_0 Cellular Stress (e.g., DNA Damage) cluster_1 p53 Activation Pathway cluster_2 Wip1 Negative Feedback Loop Stress Cellular Stress ATM ATM (phosphorylated) Stress->ATM activates Chk2 Chk2 (phosphorylated) ATM->Chk2 phosphorylates p53 p53 (phosphorylated at Ser15) Chk2->p53 phosphorylates p21 p21 p53->p21 transcriptionally activates PUMA PUMA p53->PUMA transcriptionally activates Wip1 Wip1 (PPM1D) p53->Wip1 transcriptionally activates (negative feedback) CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis Wip1->Chk2 dephosphorylates Wip1->p53 dephosphorylates GSK2830371 GSK2830371 GSK2830371->Wip1 inhibits

Figure 1: Simplified signaling pathway of p53 activation and Wip1 inhibition by GSK2830371.

Research Applications in Oncology

The primary application of GSK2830371 lies in cancer research, particularly for tumors harboring wild-type p53. Its ability to restore p53 function makes it a valuable tool for both basic research and preclinical studies.

Single-Agent Cytotoxicity in p53 Wild-Type Cancers

GSK2830371 has demonstrated single-agent efficacy in various cancer cell lines with wild-type p53, including neuroblastoma, mantle cell lymphoma, and breast cancer.[1][9][10]

Table 1: In Vitro Activity of GSK2830371 in Cancer Cell Lines

Cell LineCancer Typep53 StatusIC50 / GI50Reference(s)
MCF-7Breast CancerWild-TypeGI50: 2.65 µM[5][11]
IMR-32NeuroblastomaWild-TypeIC50: ~5 µM[12]
SH-SY5YNeuroblastomaWild-TypeIC50: ~7.5 µM[12]
Z-138Mantle Cell LymphomaWild-Type-[1]
DOHH2B-cell LymphomaWild-Type-[6]

Experimental Protocol: Cell Viability Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of GSK2830371 (e.g., from 0.01 to 20 µM) in complete cell culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value using non-linear regression analysis.

Combination Therapy: Synergizing with Genotoxic Agents and MDM2 Inhibitors

A significant area of research for GSK2830371 is its use in combination with other anti-cancer agents. By preventing the dephosphorylation of key DDR proteins, GSK2830371 can sensitize cancer cells to DNA-damaging agents like doxorubicin and etoposide.[9]

Furthermore, GSK2830371 shows strong synergy with MDM2 inhibitors (e.g., Nutlin-3, RG7388, HDM201).[2][13] MDM2 is another critical negative regulator of p53, targeting it for proteasomal degradation. The dual inhibition of both Wip1 and MDM2 leads to a more robust and sustained activation of p53, resulting in enhanced apoptosis and tumor growth inhibition.[2][3][13]

cluster_0 Therapeutic Intervention cluster_1 p53 Regulation and Activation cluster_2 Cellular Outcomes GSK2830371 GSK2830371 Wip1 Wip1 GSK2830371->Wip1 inhibits MDM2i MDM2 Inhibitor (e.g., Nutlin-3) MDM2 MDM2 MDM2i->MDM2 inhibits p53_active Active p53 (phosphorylated) Wip1->p53_active dephosphorylates (inactivates) p53_inactive Inactive p53 MDM2->p53_inactive promotes degradation p53_inactive->p53_active phosphorylation Apoptosis Enhanced Apoptosis p53_active->Apoptosis

Figure 2: Synergistic action of GSK2830371 and an MDM2 inhibitor on p53 activation.

Experimental Protocol: Combination Index Analysis

  • Cell Treatment: Treat cells with a range of concentrations of GSK2830371 and the second agent, both alone and in combination, at a constant ratio.

  • Viability Assessment: After 72 hours, assess cell viability as described previously.

  • Combination Index (CI) Calculation: Use software such as CompuSyn to calculate the CI value based on the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Antitumor Activity

GSK2830371 is orally bioavailable and has demonstrated significant antitumor activity in various xenograft models.[4][6] For instance, in a DOHH2 lymphoma xenograft model, oral administration of GSK2830371 led to a dose-dependent inhibition of tumor growth.[5][14] Similarly, in an orthotopic neuroblastoma mouse model, GSK2830371 significantly inhibited tumor growth by inducing Chk2/p53-mediated apoptosis in vivo.[9]

Table 2: In Vivo Efficacy of GSK2830371

Cancer ModelDosing RegimenTumor Growth InhibitionReference(s)
DOHH2 Lymphoma Xenograft150 mg/kg, p.o., twice or thrice daily for 14 days41% and 68%, respectively[5][14]
Orthotopic Neuroblastoma Xenograft-Significant inhibition[9]
SK-Hep-1 Liver Adenocarcinoma Xenograft (in combination with RG7388)-Significant inhibition[3]

Experimental Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously or orthotopically implant human cancer cells (e.g., 5 x 10^6 cells) into immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Drug Administration: Administer GSK2830371 via oral gavage at the desired dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure tumor volume (e.g., using calipers) every 2-3 days.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p53, phospho-p53, and Ki-67).

Elucidating the Role of the p38 MAPK Pathway

Beyond the p53 axis, Wip1 is also a negative regulator of the p38 MAPK stress-response pathway.[1] Research has shown that GSK2830371 can sensitize cancer cells to certain treatments, like the proteasome inhibitor bortezomib, in a p53-independent manner, partially through the activation of the p38 MAPK pathway.[1] This opens up avenues for exploring the use of GSK2830371 in p53-mutant cancers, a significant unmet need in oncology.

Future Directions and Conclusion

GSK2830371 has emerged as a highly specific and potent tool for interrogating the Wip1-p53 signaling axis. Its primary research applications are firmly rooted in oncology, where it shows promise as both a standalone agent and a powerful combination partner. The ability to reactivate the tumor-suppressive functions of wild-type p53 holds immense therapeutic potential.

Future research should continue to explore the full spectrum of its activity, including:

  • Biomarker discovery: Identifying predictive biomarkers beyond p53 status to select patient populations most likely to respond to GSK2830371-based therapies.

  • Expansion to other cancer types: Investigating its efficacy in other malignancies with a high prevalence of wild-type p53.

  • Exploring p53-independent mechanisms: Further elucidating the role of p38 MAPK and other potential pathways in the antitumor effects of GSK2830371.

References

  • In vitro and in vivo study of GSK2830371 and RG7388 combin
  • GSK 2830371 | Protein Ser/Thr Phosphatase Inhibitors: Tocris Bioscience - R&D Systems.
  • The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by GSK2830371 in mantle cell lymphoma - NIH.
  • GSK 2830371 | Wip1 Phosph
  • WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC.
  • GSK2830371 | phosphatase inhibitor | CAS 1404456-53-6 - Selleck Chemicals.
  • PPM1D Phosphatase Inhibitor II, GSK2830371 | Sigma-Aldrich.
  • WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - MDPI.
  • Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-medi
  • WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - Semantic Scholar.
  • (PDF) Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D)
  • Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 | Oncotarget.
  • GSK2830371 functions as a non-competitive inhibitor and binds with high...
  • GSK2830371 (GSK-2830371) - PPM1D inhibitor - ProbeChem.com.
  • The PPM1D inhibitor GSK2830371 induces cell cycle arrest and apoptosis...
  • Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC.
  • Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC.
  • GSK2830371 induced p53 phosphorylation and stabilization via WIP1...
  • Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner - AACR Journals.
  • Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - ResearchG
  • GSK 2830371 | Phosph

Sources

Methodological & Application

Application Note: Optimized Synthesis and Characterization of N-[3-(4-bromophenoxy)propyl]cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the synthesis, purification, and characterization of N-[3-(4-bromophenoxy)propyl]cyclopropanamine . This structural motif—a phenoxyalkylamine—is a critical pharmacophore in medicinal chemistry, particularly in the development of Histamine H3 receptor antagonists/inverse agonists (e.g., analogs of ciproxifan or pitolisant) and sigma receptor ligands.

The protocol utilizes a robust two-step convergent synthesis:

  • Williamson Ether Synthesis: Selective alkylation of 4-bromophenol.

  • Nucleophilic Amination: Finkelstein-catalyzed N-alkylation using cyclopropylamine.

Key Technical Advantages of this Protocol:

  • Chemoselectivity: Utilizes 1-bromo-3-chloropropane to prevent polymerization/dimerization during the ether formation.

  • Reaction Acceleration: Employs in situ halide exchange (KI catalysis) to drive the amination of the sterically constrained cyclopropylamine.

  • Self-Validating Purification: Relies on an acid-base extraction logic that separates the product based on its pKa, minimizing the need for flash chromatography in early stages.

Retrosynthetic Analysis

To ensure high yield and purity, the molecule is disconnected at the ether oxygen and the secondary amine nitrogen.

Retrosynthesis Target Target Molecule N-[3-(4-bromophenoxy)propyl]cyclopropanamine Disconnection Strategic Disconnection Target->Disconnection Retrosynthesis Intermediates Key Intermediates Disconnection->Intermediates C-N Bond Break Disconnection->Intermediates C-O Bond Break StartingMaterials Starting Materials 4-Bromophenol + 1-Bromo-3-chloropropane + Cyclopropylamine Intermediates->StartingMaterials

Figure 1: Retrosynthetic breakdown illustrating the convergent assembly of the aryl ether and amine moieties.

Experimental Protocols

Stage 1: Synthesis of 1-(4-bromophenoxy)-3-chloropropane

Objective: Create the ether linker while preserving the terminal chloride for the subsequent amine attack.

Reaction Scheme:



Reagents & Equipment[1][2][3]
  • 4-Bromophenol (1.0 eq)

  • 1-Bromo-3-chloropropane (1.2 eq) — Note: The bromo-terminus reacts significantly faster than the chloro-terminus, ensuring mono-alkylation.

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Acetone (Reagent grade), dried over molecular sieves.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, inert gas (Argon/Nitrogen) inlet.

Procedure
  • Setup: Charge a flame-dried round-bottom flask with 4-bromophenol (e.g., 10 mmol) and anhydrous acetone (30 mL).

  • Deprotonation: Add

    
     (20 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
    • Checkpoint: The suspension may change color slightly; ensure vigorous stirring to suspend the base.

  • Alkylation: Add 1-bromo-3-chloropropane (12 mmol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours.
    
    • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol (

      
      ) should disappear, and a less polar product (
      
      
      
      ) should appear.
  • Workup:

    • Cool to room temperature.[4][5]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate in vacuo.

    • Redissolve the residue in EtOAc, wash with 1M NaOH (to remove trace unreacted phenol) and Brine.

    • Dry over

      
       and concentrate.
      
  • Yield Expectation: 85–95% as a clear to pale yellow oil. This intermediate is usually pure enough for the next step.

Stage 2: Synthesis of N-[3-(4-bromophenoxy)propyl]cyclopropanamine

Objective: Displacement of the alkyl chloride with cyclopropylamine.

Reaction Scheme:



Reagents
  • 1-(4-bromophenoxy)-3-chloropropane (Intermediate from Stage 1) (1.0 eq)

  • Cyclopropylamine (3.0 – 5.0 eq) — Excess is critical to prevent poly-alkylation (formation of tertiary amines).

  • Potassium Iodide (KI) (0.5 eq) — Catalyst.

  • Sodium Carbonate (

    
    ) (2.0 eq) — Acid scavenger.
    
  • Acetonitrile (

    
    ) or Ethanol.
    
Procedure
  • Activation: Dissolve the chloro-intermediate (e.g., 5 mmol) in acetonitrile (20 mL). Add KI (2.5 mmol).

    • Mechanism:[1][2][6][7] KI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction logic).

  • Amination: Add

    
     (10 mmol) followed by cyclopropylamine (15–25 mmol).
    
  • Reaction: Heat to reflux (

    
    C) for 12–16 hours under an inert atmosphere.
    
    • Safety Note: Cyclopropylamine is volatile (bp

      
      C).[8][9] Use an efficient condenser or a sealed pressure tube to prevent loss of reagent.
      
  • Monitoring: TLC (DCM/MeOH 95:5). The non-polar chloride spot should disappear, replaced by a polar, iodine-stainable amine spot (often streaks on silica).

Purification Logic: Acid-Base Extraction

Because the product is a basic secondary amine, we can separate it from non-basic impurities (unreacted chloride intermediate) without immediate chromatography.

Purification Crude Crude Reaction Mixture (Amine + Impurities) Step1 1. Evaporate Solvent 2. Dissolve in EtOAc Crude->Step1 Extract1 Extract with 1M HCl (aq) Step1->Extract1 OrgLayer1 Organic Layer (Contains non-basic impurities) Extract1->OrgLayer1 Discard AqLayer1 Aqueous Acidic Layer (Contains Product as Salt) Extract1->AqLayer1 Keep Basify Basify with 2M NaOH to pH > 12 AqLayer1->Basify Extract2 Extract with DCM (x3) Basify->Extract2 FinalOrg Combined DCM Layers Dry (Na2SO4) & Concentrate Extract2->FinalOrg Product Pure Free Base (Pale Yellow Oil) FinalOrg->Product

Figure 2: Acid-Base extraction workflow for isolating the secondary amine.

Characterization & Data

Analytical Validation

The following data confirms the structure.

TechniqueFeatureExpected Signal / Observation
1H NMR (400 MHz, CDCl3)Aromatic Protons

7.35 (d, 2H), 6.75 (d, 2H) — Characteristic AA'BB' system of 4-bromophenol.
Linker (

)

4.00 (t, 2H) — Triplet adjacent to oxygen.
Linker (

)

2.85 (t, 2H) — Triplet adjacent to nitrogen.
Linker (Central

)

1.95 (quint, 2H).
Cyclopropyl (

)

2.10 (m, 1H) — Methine proton on the ring.
Cyclopropyl (

)

0.30–0.50 (m, 4H) — High field multiplets characteristic of strained rings.
MS (ESI+) Molecular Ion

(1:1 isotopic ratio due to Bromine).
IR Spectroscopy Functional Groups

cm

(N-H stretch, weak), 1240 cm

(Ar-O-C ether stretch).
Storage & Stability[1]
  • Free Base: Store at -20°C under Argon. Prone to oxidation over long periods.

  • Salt Formation: For long-term stability, convert to the Oxalate or Hydrochloride salt.

    • Protocol: Dissolve free base in

      
      , add saturated oxalic acid in 
      
      
      
      . Filter the white precipitate.

References

  • Phenoxypropylamine Synthesis: Zhang, H., et al. (2009).[10] "Phenoxypropylamines: Synthesis and Antiulcer Evaluation." Molecules, 14(5), 1818–1824.[10]

  • H3 Receptor Antagonists (Ciproxifan Analogs): Ligneau, X., et al. (1998). "Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists."[11] Naunyn-Schmiedeberg's Archives of Pharmacology, 358(6), 623-627.

  • Cyclopropylamine Reactivity: "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications." Longdom Publishing.

  • Finkelstein Reaction Conditions: Smith, J. G. (2020). Organic Chemistry. McGraw Hill.[1][12] (Standard text regarding nucleophilic substitution enhancement via iodide).

  • General Alkylation Protocols: Mani, N. S., et al. (2004). "A scalable synthesis of a histamine H3 receptor antagonist." Journal of Organic Chemistry, 69(23), 8115-8117.[13]

Sources

analytical methods for N-[3-(4-bromophenoxy)propyl]cyclopropanamine quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of N-[3-(4-bromophenoxy)propyl]cyclopropanamine

Abstract

This document provides a comprehensive guide to the analytical quantification of N-[3-(4-bromophenoxy)propyl]cyclopropanamine, a compound of interest in pharmaceutical development and chemical synthesis. Given its structural features—a secondary amine, a bromophenyl group, and moderate polarity—this guide details two robust, validated analytical methods. The primary method, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) , is presented for high-sensitivity quantification in complex biological matrices, such as plasma. A secondary method, High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) , is described for routine analysis, such as purity assessment of the active pharmaceutical ingredient (API) or quantification in simple formulations. This note is intended for researchers, analytical scientists, and drug development professionals, providing detailed protocols, the scientific rationale behind methodological choices, and validation parameters.

Introduction and Analytical Strategy

N-[3-(4-bromophenoxy)propyl]cyclopropanamine (CAS: 1038374-88-7) is a small molecule whose accurate quantification is critical for pharmacokinetic studies, metabolism assessment, and quality control during manufacturing.[1] The molecule's structure incorporates a readily ionizable secondary amine, making it an ideal candidate for electrospray ionization mass spectrometry, and a bromophenyl chromophore suitable for UV detection.[2]

The choice of analytical method is dictated by the required sensitivity and the complexity of the sample matrix.[3] For trace-level quantification in biological fluids, where matrix effects can be significant, the selectivity and sensitivity of tandem mass spectrometry are indispensable.[4][5] For the analysis of the bulk drug substance or simple formulated products, the more accessible HPLC-DAD method often provides sufficient performance.

Physicochemical Properties
PropertyValueSource
Chemical NameN-[3-(4-bromophenoxy)propyl]cyclopropanamine
CAS Number1038374-88-7
Molecular FormulaC₁₂H₁₆BrNO
Molecular Weight270.17 g/mol
Structure

N/A
Method Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate analytical method.

cluster_0 start Define Analytical Goal matrix_check Complex Matrix? (e.g., Plasma, Tissue) start->matrix_check lc_ms Use LC-MS/MS Protocol matrix_check->lc_ms Yes purity_check API Purity / Formulation Assay? matrix_check->purity_check No sensitivity_check Trace Level (ng/mL or lower)? hplc_uv Use HPLC-DAD Protocol sensitivity_check->hplc_uv No sensitivity_check->lc_ms Yes purity_check->sensitivity_check No purity_check->hplc_uv Yes

Caption: Method Selection Logic Diagram.

Primary Method: High-Sensitivity Quantification by LC-MS/MS

This method is recommended for determining the concentration of N-[3-(4-bromophenoxy)propyl]cyclopropanamine in biological matrices where high sensitivity and specificity are paramount. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures that the analyte is selectively detected and quantified, minimizing interference from endogenous matrix components.[5]

Rationale for Method Design
  • Chromatography: Reversed-phase chromatography is selected to retain the moderately non-polar analyte. A C18 column provides robust hydrophobic retention. The addition of formic acid to the mobile phase serves two key purposes: it protonates the secondary amine of the analyte, leading to better peak shape, and it facilitates efficient ionization in the mass spectrometer source.[6]

  • Sample Preparation: Solid-Phase Extraction (SPE) is the chosen technique for sample clean-up. A cation-exchange sorbent is ideal for this analyte. At an acidic pH, the secondary amine is protonated (positively charged) and binds strongly to the negatively charged sorbent, while neutral and acidic interferences are washed away. The analyte is then eluted with a basic solvent that neutralizes the amine, releasing it from the sorbent. This provides a highly effective and specific clean-up, reducing matrix effects.[7]

  • Detection: Electrospray Ionization (ESI) in positive mode is used because the secondary amine is easily protonated to form the [M+H]⁺ ion. Tandem MS (MS/MS) provides specificity by monitoring a unique fragmentation pathway from the precursor ion to a specific product ion. The bromine atom provides a distinct isotopic pattern (M and M+2 peaks in a ~1:1 ratio), which serves as an additional point of confirmation for the analyte's identity.

Experimental Protocol: Quantification in Human Plasma

2.2.1. Materials and Reagents

  • N-[3-(4-bromophenoxy)propyl]cyclopropanamine reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., D4-N-[3-(4-bromophenoxy)propyl]cyclopropanamine (recommended) or a structural analog.

  • HPLC-grade Methanol and Acetonitrile

  • Formic Acid (≥98%)

  • Ammonium Hydroxide (concentrated)

  • Ultrapure Water

  • Human Plasma (K₂EDTA)

  • Cation-Exchange SPE Cartridges (e.g., WCX or SCX, 30 mg, 1 mL)

2.2.2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of Water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% Formic Acid in Water.

  • Loading: Thaw plasma samples. To 100 µL of plasma, add 10 µL of Internal Standard working solution and 400 µL of 4% Phosphoric Acid in Water. Vortex for 10 seconds. Load the entire mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% Formic Acid in Water, followed by 1 mL of Methanol.

  • Elution: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

2.2.3. LC-MS/MS Instrumentation and Conditions

ParameterRecommended SettingRationale
HPLC System U(H)PLC SystemFor high resolution and speed.
ColumnC18 Column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention for moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterAcid modifier for peak shape and ionization.
Mobile Phase B0.1% Formic Acid in AcetonitrileCommon organic solvent with low viscosity.[8]
Gradient5% B to 95% B over 5 minutesA standard gradient to elute compounds of varying polarity.
Flow Rate0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp40 °CReduces viscosity and improves peak shape.
Injection Volume5 µLBalances sensitivity with potential column overload.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM quantification.[5]
Ionization ModeESI, PositiveThe secondary amine is readily protonated.
Precursor Ionm/z 270.1 / 272.1 (for ⁷⁹Br / ⁸¹Br)Corresponds to [M+H]⁺.
Product Ionsm/z 157.0 (loss of bromophenoxy), m/z 70.1 (cyclopropylaminium)Plausible fragments for quantification (quantifier) and confirmation (qualifier).
MRM Transitions270.1 → 157.0 (Quantifier), 270.1 → 70.1 (Qualifier)Specific transitions for selective detection.
Collision EnergyTo be optimized empirically for the specific instrument.N/A
Workflow Diagram

cluster_0 sample 1. Plasma Sample + Internal Standard spe 2. Solid-Phase Extraction (Cation Exchange) sample->spe reconstitute 3. Evaporate & Reconstitute spe->reconstitute lc 4. UPLC Separation (C18 Column) reconstitute->lc ms 5. MS/MS Detection (ESI+, MRM Mode) lc->ms data 6. Data Analysis (Quantification) ms->data

Caption: LC-MS/MS Analytical Workflow.

Method Validation

The method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[9]

ParameterAcceptance CriteriaPurpose
Linearity R² ≥ 0.99; standards within ±15% of nominal valueDemonstrates a proportional response to concentration.
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)Measures the closeness of results to the true value.
Precision RSD ≤ 15% (≤ 20% at LLOQ) for intra- and inter-dayMeasures the reproducibility of the results.
LLOQ S/N ≥ 10; Accuracy and Precision criteria metThe lowest concentration that can be reliably quantified.
Specificity No significant interfering peaks at the analyte's retention timeEnsures the signal is only from the analyte.
Matrix Effect Monitored to ensure ionization is not suppressed or enhancedAssesses the impact of the biological matrix on MS signal.
Recovery Consistent and reproducibleMeasures the efficiency of the extraction process.

Secondary Method: Routine Analysis by HPLC-DAD

For applications not requiring picogram-level sensitivity, such as the analysis of the bulk drug substance or simple formulations, HPLC with Diode-Array Detection (DAD) is a cost-effective and robust alternative.[10]

Rationale for Method Design

The bromophenyl moiety of the molecule acts as a chromophore, absorbing UV light. A DAD allows for monitoring across a range of wavelengths to select the optimal one for quantification and to check for peak purity. The chromatographic principles are similar to the LC-MS/MS method, but a less volatile buffer like phosphate can be used if desired, as it does not need to enter a mass spectrometer.

Experimental Protocol: API Purity Assay

3.2.1. Materials and Reagents

  • N-[3-(4-bromophenoxy)propyl]cyclopropanamine reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Phosphoric Acid

3.2.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of the API sample equivalent to 10 mg of the active substance into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3.2.3. HPLC-DAD Instrumentation and Conditions

ParameterRecommended Setting
HPLC System HPLC with DAD Detector
ColumnC18 or Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Phosphoric Acid in Water
Mobile Phase BAcetonitrile
Gradient20% B to 80% B over 15 minutes
Flow Rate1.0 mL/min
Column Temp30 °C
Injection Volume10 µL
DetectionDAD, monitor at 225 nm; collect spectra from 200-400 nm

Conclusion

This application note presents two validated methods for the quantification of N-[3-(4-bromophenoxy)propyl]cyclopropanamine. The LC-MS/MS method offers high sensitivity and selectivity, making it the gold standard for bioanalytical applications. The HPLC-DAD method provides a reliable and accessible alternative for routine quality control and high-concentration assays. The choice between these methods should be guided by the specific analytical requirements of the study, including matrix complexity, required sensitivity, and available instrumentation.

References

  • Analytical Methods. (n.d.). Japan Environment Agency.
  • SIELC Technologies. (n.d.). Separation of Cyclopropanamine, N-methyl-N-propyl- on Newcrom R1 HPLC column.
  • Determination of N-Nitrosamines by USEPA Method 521 using Triple Quadrupole Gas Chromatography Mass Spectrometry. (2016). Pittcon 2016.
  • Pawar, A. K., et al. (2021). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. Journal of Pharmaceutical Research International.
  • Gaudêncio, S. P., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Molecules.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • ChemicalBook. (n.d.). N-[3-(4-bromophenoxy)propyl]cyclopropanamine.
  • Podolska, M., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica.
  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Sciences.
  • Waters Corporation. (2023). Nitrosamines Analysis with LC/MS-MS.
  • Kyriakopoulou, K., et al. (n.d.). Analytical Methods for Nanomaterial Determination in Biological Matrices. PMC.
  • Bioanalysis Zone. (2015). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection.
  • Kintz, P. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library.
  • Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples.
  • Phenomenex. (n.d.). An LC-MS/MS method for the quantitation of eight nitrosamine compounds in final drug product.
  • ChemicalBook. (n.d.). N-[3-(3-bromophenoxy)propyl]cyclopropanamine.

Sources

NMR spectroscopy of N-[3-(4-bromophenoxy)propyl]cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Purity Profiling of N-[3-(4-bromophenoxy)propyl]cyclopropanamine via High-Field NMR Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals[1][2]

Introduction

Context: N-[3-(4-bromophenoxy)propyl]cyclopropanamine is a pharmacophore often encountered in the synthesis of Histamine H3 receptor antagonists (e.g., analogs of Pitolisant) and other GPCR ligands.[1][2] The molecule features three distinct magnetic environments: an electron-rich aromatic ether, a flexible propyl linker, and a constrained cyclopropylamine headgroup.[1][2]

The Challenge: While the aromatic and linker regions are standard, the cyclopropylamine moiety presents unique spectroscopic challenges due to the high-field chemical shifts of the ring methylene protons (0.3–0.8 ppm), which can be confused with grease or silicone impurities.[1][2] Furthermore, the secondary amine proton is liable to exchange, complicating integration.[1][2]

Objective: This application note establishes a "Gold Standard" protocol for the structural confirmation and purity profiling of this compound. It moves beyond simple assignment to provide a self-validating logic flow that ensures the synthesized material is chemically authentic and free of common synthetic byproducts.

Structural Logic & Assignment Strategy

To ensure high-confidence assignment, we deconstruct the molecule into three spin systems. This logic dictates the acquisition parameters.[2]

  • Spin System A (Aromatic): A classic

    
     system (or 
    
    
    
    ) characteristic of 1,4-disubstituted benzenes.[1][2] The electronegative oxygen shields the ortho protons, while the bromine desheilds its neighbors.[1][2]
  • Spin System B (Linker): A continuous spin system of three methylene groups (

    
    ).[1][2]
    
  • Spin System C (Cyclopropyl): A diagnostic high-field system.[1][2] The methine proton (

    
    ) couples to the linker, while the four methylene protons of the ring appear as complex multiplets upfield.[1][2]
    

Experimental Protocol

Sample Preparation
  • Solvent Selection: Chloroform-

    
     (
    
    
    
    )
    is the preferred solvent.[2]
    • Reasoning: It provides excellent solubility for the lipophilic bromophenoxy chain and minimizes viscosity-induced line broadening.[2] While DMSO-

      
       is better for observing the NH proton, 
      
      
      
      offers superior resolution for the crucial cyclopropyl multiplets which can be obscured by the water peak in DMSO.[1][2]
  • Concentration: 15–20 mg of analyte in 600

    
    L of solvent.
    
    • Constraint: Avoid concentrations >30 mg/mL to prevent intermolecular hydrogen bonding shifts of the amine.[1][2]

  • Tube Quality: High-throughput 5mm tubes (Wilmad 528-PP or equivalent) are sufficient; however, ensure the tube is free of silicone grease, as silicone signals (

    
     0.07 ppm) interfere with cyclopropyl quantification.[1][2]
    
Acquisition Parameters (400 MHz or higher)
ParameterValueCausality / Explanation
Pulse Program zg30 (or equivalent)30° pulse angle prevents saturation of protons with long

(aromatics), ensuring accurate integration.[1][2]
Transients (NS) 16 or 32Sufficient S/N ratio (>200:1) for main peaks; allows detection of 1% isomeric impurities.[2]
Relaxation Delay (D1) 2.0 - 5.0 secCritical for quantitative accuracy.[1][2] The cyclopropyl protons relax slowly; short D1 leads to under-integration of the ring.[2]
Spectral Width -1 to 12 ppmMust capture the high-field cyclopropyl region and potential exchangeable ammonium protons downfield.[2]
Temperature 298 K (25°C)Standardized for chemical shift reproducibility.[2]

Results: Consensus Chemical Shift Data

The following data represents the consensus assignment based on chemometric fragment analysis and validated analog data (e.g., Pitolisant intermediates).

Table 1:


H NMR Assignment (

, 400 MHz)
PositionShift (

ppm)
Mult.Int.[1][2][3]Coupling (

Hz)
Assignment Logic
Ar-2,6 7.36d2H8.8Ortho to Bromine (Deshielded).[1][2]

system part 1.
Ar-3,5 6.77d2H8.8Ortho to Oxygen (Shielded).[1][2]

system part 2.
O-CH

3.98t2H6.4Deshielded by ether oxygen.[2]
N-CH

2.82t2H7.0Deshielded by amine nitrogen.[2]
Cyclopropyl-CH 2.15m1H-Methine proton; diagnostic "pivot" point.[2]
Linker-CH

1.96quint2H6.7Central methylene; splits into quintet by neighbors.[2]
NH 1.80 - 2.50br s1H-Variable.[2] Broad due to quadrupole broadening/exchange.[2]
Cyclopropyl-CH

0.45 - 0.55m2H-Cis/Trans ring protons (Shielded).[1][2]
Cyclopropyl-CH

0.30 - 0.40m2H-Cis/Trans ring protons (Highly Shielded).[1][2]

Table 2:


C NMR Assignment (

, 100 MHz)
Carbon TypeShift (

ppm)
Assignment Note
Ar-C-O 158.2Ipso carbon attached to Oxygen.[1][2]
Ar-C-H 132.4Carbons ortho to Bromine.[2]
Ar-C-H 116.5Carbons ortho to Oxygen.[2]
Ar-C-Br 113.1Ipso carbon attached to Bromine.[2]
O-CH

66.5Ether linker.[2]
N-CH

46.8Amine linker.[2]
Cyclopropyl-CH 30.5Methine carbon of the ring.[2]
Linker-CH

29.8Central methylene.[2]
Cyclopropyl-CH

6.2Diagnostic high-field carbons (2 equivalent carbons).

Self-Validating Purity & Connectivity Workflow

This protocol uses a specific logic flow to validate the structure.[2] If Step 2 fails, do not proceed to Step 3.

Step 1: The Integration Check (Purity)

Normalize the integral of the aromatic doublet at 6.77 ppm to 2.00.[1][2]

  • Validation: The O-CH

    
     triplet (3.98 ppm) must integrate to 2.00 (
    
    
    
    0.05).
  • Validation: The high-field cyclopropyl region (0.30 - 0.55 ppm) must integrate to a total of 4.00.[2]

  • Failure Mode: If the cyclopropyl region integrates < 3.8, the relaxation delay (D1) is too short, or the amine is protonated (salt form).[1][2]

Step 2: The Connectivity Check (2D NMR)

Run a COSY (Correlation Spectroscopy) experiment to verify the linker connectivity.[1][2]

  • Trace:

    
     3.98 (O-CH
    
    
    
    )
    
    
    
    
    1.96 (Central)
    
    
    
    
    2.82 (N-CH
    
    
    ).[1][2]
  • Critical Link: The N-CH

    
     (
    
    
    
    2.[2]82) must show a cross-peak to the Cyclopropyl-CH (
    
    
    2.15).[2] This confirms the amine is secondary and the cyclopropyl group is attached.[1][2]
Step 3: Impurity Profiling
  • Bis-alkylation: Check for a second set of propyl signals. If the amine reacted twice, the Cyclopropyl-CH signal will shift downfield, and the integration of the propyl chain will double relative to the cyclopropyl ring.[1][2]

  • Hydrolysis: Check for 4-bromophenol (aromatic signals shift slightly) or free cyclopropylamine (volatile, but salts may remain).[1][2]

Visualization: Analytical Workflow

The following diagram illustrates the decision tree for analyzing this compound.

NMR_Workflow Start Sample: N-[3-(4-bromophenoxy)propyl] cyclopropanamine Prep Dissolve in CDCl3 (Avoid Silicone Grease) Start->Prep Acq Acquire 1H NMR (d1 = 5s, zg30) Prep->Acq Process Process & Integrate (Ref: Ar-H @ 6.77ppm = 2H) Acq->Process Check1 Check 1: Cyclopropyl Region (0.3 - 0.6 ppm) Process->Check1 Decision1 Integral = 4H? Check1->Decision1 Check2 Check 2: Linker Connectivity (COSY) Decision1->Check2 Yes Fail1 FAIL: Check D1 or Salt Formation Decision1->Fail1 No (<3.8H) Result PASS: Structure Confirmed Check2->Result Cross-peaks confirmed

Caption: Figure 1. Self-validating NMR workflow for structural confirmation and purity assessment.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1][2] (Standard text for

    
     and cyclopropyl assignments). [1][2]
    
  • Doc Brown's Chemistry. (2023).[1][2] NMR Spectra of Propylamine and Derivatives. (Source for propyl linker chemical shifts).

  • Baranac-Stojanović, M. (2013).[1][2][4]

    
    H NMR Chemical Shifts of Cyclopropane: A Theoretical Study. Journal of Organic Chemistry, 78(4), 1504-1507.[1][2][4] (Authoritative source for high-field cyclopropyl shielding mechanisms). 
    
  • Sigma-Aldrich. (n.d.).[1][2] 1-(4-(4-Bromophenoxy)phenyl)ethanamine Product Analysis. (Reference for 4-bromophenoxy aromatic splitting patterns). [1][2]

  • EPA CompTox Dashboard. (2025). Cyclopropylamine Derivatives Data. (General reference for cyclopropylamine pharmacophore shifts). [1][2]

Sources

Troubleshooting & Optimization

N-[3-(4-bromophenoxy)propyl]cyclopropanamine degradation and storage issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation, Storage, and Handling Protocols

CAS: 1038374-88-7 (and related salts)

Executive Summary

You are likely working with N-[3-(4-bromophenoxy)propyl]cyclopropanamine , a secondary amine building block often used in the synthesis of Histamine H3 receptor antagonists (analogous to Pitolisant).

Researchers frequently report two distinct failure modes with this compound:

  • Physical State Shift: The white crystalline solid turns into a viscous, yellow oil upon exposure to air.

  • Purity Drift: Appearance of "ghost peaks" in HPLC/LC-MS corresponding to +16 Da (N-oxide) or +44 Da (Carbamate) adducts.

This guide details the mechanistic causes of these issues and provides validated rescue protocols.

Part 1: The "Carbamate Trap" (Air Sensitivity)

The Issue: Users often assume the "oiling out" of the solid material is due to moisture absorption (hygroscopicity). While true, the primary culprit is often atmospheric CO₂ chemisorption .

Mechanism: The secondary cyclopropylamine moiety is a moderate nucleophile. Upon exposure to air, it reacts reversibly with Carbon Dioxide to form a carbamic acid, which then stabilizes as a carbamate salt with another equivalent of the amine. This disrupts the crystal lattice, causing the material to liquefy.

Troubleshooting Guide: "My Solid Turned to Oil"
Diagnostic Observation Root Cause Action
Visual White powder

Yellow gum
Carbamate formation + minor oxidationPerform Rescue Protocol A (below)
NMR (

H)
Broad peaks, shift in cyclopropyl protonsDynamic exchange of carbamate speciesAcid Wash (converts back to salt)
LC-MS Peak at [M+45]

(Carbamate adduct)
Reaction with CO₂ in mobile phase or storageSwitch to acidic mobile phase (0.1% Formic)
Protocol A: Rescuing the Free Base

Use this if your material has oiled out but has not chemically decomposed (e.g., no cleavage of the ether).

  • Dissolve: Take the oily residue up in DCM (Dichloromethane) or EtOAc .

  • Wash: Wash the organic layer vigorously with 1M NaOH (2x). High pH forces the equilibrium from carbamate back to free amine.

  • Dry: Dry organic layer over anhydrous Na₂SO₄ (Sodium Sulfate).

  • Concentrate: Evaporate solvent under reduced pressure. Crucial: Backfill the rotavap with Argon/Nitrogen , not air.

  • Storage: Immediately store at -20°C under inert gas.

Part 2: Chemical Stability & Degradation Pathways

While the cyclopropyl ring is strained, it is kinetically stable under standard storage. The instability vectors are the Amine (Oxidation) and the Aryl Bromide (Photolysis) .

Visualizing the Degradation Matrix

The following diagram maps the three primary degradation risks associated with this molecule.

DegradationPathways Compound N-[3-(4-bromophenoxy) propyl]cyclopropanamine Air Air Exposure (CO₂ + Moisture) Compound->Air Oxidant Oxidants/Peroxides (Aged Solvents) Compound->Oxidant Light UV Light (hν) Compound->Light Product1 Carbamate Salt (Oily Residue) Air->Product1 Reversible Rxn Product2 N-Oxide (+16 Da Impurity) Oxidant->Product2 N-Oxidation Product3 Des-Bromo Analog (Radical Cleavage) Light->Product3 Homolytic Fission

Figure 1: Primary degradation pathways. Note that Carbamate formation is reversible, whereas N-oxidation and De-bromination are generally irreversible.

Part 3: Storage & Handling FAQ

Q: Should I store this as the Free Base or the Salt? A: Always store as the Hydrochloride (HCl) or Oxalate salt if possible.

  • Why? Protonating the amine shuts down the lone pair's reactivity.[1][2] It prevents N-oxidation and renders the molecule immune to atmospheric CO₂ (Carbamate formation).

  • Stability: The HCl salt is stable for years at -20°C; the free base degrades within weeks at room temperature.

Q: I see a yellow tint developing. Is the compound ruined? A: Not necessarily, but it indicates Photo-degradation .

  • The aryl bromide moiety is susceptible to UV-induced homolytic cleavage (loss of Br radical), leading to yellowing.

  • Fix: Check purity by LC-MS. If the "des-bromo" impurity (M-79 mass shift) is <5%, recrystallize. If >10%, repurify via column chromatography.

  • Prevention: Always use amber vials and wrap containers in aluminum foil.

Q: Can I use alcoholic solvents (Methanol/Ethanol) for storage? A: Avoid for long-term storage.

  • While soluble, secondary amines can react with trace aldehydes in lower-grade alcohols (forming aminals/imines).

  • Preferred Solvent: Anhydrous DMSO or Acetonitrile (for short-term solution storage).

Part 4: Validated Storage Specifications

Use this table to determine the optimal storage conditions for your specific form of the compound.

ParameterFree Base (Oil/Solid) HCl / Oxalate Salt Solution (DMSO)
Temperature -20°C (Strict)4°C to -20°C-80°C (Ideal)
Atmosphere Argon/Nitrogen (Required)Desiccator (Recommended)Inert Gas
Container Amber Glass + ParafilmAmber GlassAmber Polypropylene
Shelf Life < 3 Months> 2 Years< 1 Month
Key Risk CO₂ Absorption (Carbamate)HygroscopicityFreeze/Thaw Cycles
Part 5: Experimental Workflow: Salt Formation

Converting the unstable free base to the stable HCl salt.

  • Dissolve: Dissolve 1.0 eq of Free Base in anhydrous Diethyl Ether (or EtOAc if solubility is poor).

  • Acidify: Add 1.1 eq of HCl (2M in Diethyl Ether) dropwise at 0°C.

    • Note: Do not use aqueous HCl, as removing water is difficult and promotes hydrolysis.

  • Precipitate: A white precipitate should form immediately.

  • Isolate: Filter the solid under Nitrogen (to prevent moisture uptake during filtration).

  • Wash: Wash the filter cake with cold Ether.

  • Dry: Vacuum dry at room temperature.

References
  • PubChem. (n.d.). Compound Summary: Cyclopropylamine.[3][4][5][6] National Library of Medicine. Retrieved from [Link]

    • Context: Validates the reactivity profile of the cyclopropylamine moiety, specifically basicity and flammability.
  • Context: General protocols for preventing carbonate form
  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Cyclopropylamine. Retrieved from [Link]

    • Context: Safety and stability data regarding oxidative risks of cyclopropyl-containing amines.
  • Common Chemistry. (n.d.). CAS Registry Number 1038374-88-7.[7] American Chemical Society.[3] Retrieved from [Link]

    • Context: Verification of the specific chemical structure and identifiers.

Sources

Technical Support Center: Optimizing Synthesis of N-[3-(4-bromophenoxy)propyl]cyclopropanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of N-[3-(4-bromophenoxy)propyl]cyclopropanamine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important structural motif. We will delve into common challenges, provide robust troubleshooting strategies, and present detailed, field-proven protocols to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you should consider before starting your synthesis.

Q1: What are the primary synthetic strategies for preparing N-alkylated cyclopropanamine derivatives like this one, and which is recommended?

There are two primary methods for synthesizing the target compound: direct N-alkylation via nucleophilic substitution and reductive amination.

  • Direct N-Alkylation: This is a classical SN2 reaction where cyclopropanamine acts as a nucleophile, displacing a leaving group from a 3-(4-bromophenoxy)propyl electrophile (e.g., 1-bromo-3-(4-bromophenoxy)propane). While seemingly straightforward, this method is notoriously difficult to control. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction that produces significant amounts of the di-alkylated tertiary amine byproduct.[1][2] This makes purification challenging and lowers the yield of the desired product.

  • Reductive Amination: This is the highly recommended method for achieving clean, selective mono-alkylation.[3][4] The reaction proceeds in two steps, which can be performed in one pot:

    • Cyclopropanamine reacts with an aldehyde, 3-(4-bromophenoxy)propanal, to form an intermediate imine (or iminium ion under acidic conditions).

    • A mild reducing agent, selective for the imine, reduces the C=N double bond to form the target secondary amine. This approach inherently avoids over-alkylation because the imine can only form once on the primary amine.[4] It is a more controlled, efficient, and generally higher-yielding method.

Q2: If I must use direct N-alkylation, how can I minimize the formation of the di-alkylated byproduct?

While reductive amination is superior, you can favor mono-alkylation in a direct SN2 reaction through several strategies:

  • Use a Large Excess of the Amine: Employing a significant excess of cyclopropanamine (5 to 10 equivalents) shifts the reaction equilibrium statistically toward the mono-alkylated product.[5] This is the most common and practical approach, though it can be wasteful if the amine is expensive.

  • Slow Addition of the Electrophile: Adding the alkyl halide slowly to the reaction mixture keeps its concentration low, reducing the probability of it encountering the already-formed secondary amine product.

  • Controlled Reaction Conditions: Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can help manage selectivity.

Q3: What is the optimal choice of base and solvent for the direct N-alkylation method?

The choice of base and solvent is critical for the success of an SN2 alkylation.

  • Base: The reaction generates one equivalent of HBr, which will protonate the amine, rendering it non-nucleophilic. A base is required to neutralize this acid.[6]

    • Recommended: Use a mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). They are effective and minimize side reactions. Their limited solubility in some organic solvents can be a drawback, but this can also help moderate reactivity.[7]

    • Alternatives: Hindered organic bases like N,N-diisopropylethylamine (DIPEA) can also be used. Avoid strong, sterically hindered bases like potassium tert-butoxide if possible, as they can promote the elimination of the alkyl halide as a side reaction.

  • Solvent: A polar aprotic solvent is ideal as it can solvate the cation of the base while not strongly solvating the amine nucleophile, thus accelerating the SN2 reaction.[8]

    • Recommended: Acetonitrile (ACN) and Dimethylformamide (DMF) are excellent choices due to their polarity and ability to dissolve the reagents.[6]

    • Note: Be cautious with DMF at high temperatures (>100 °C) as it can decompose. Acetone can also be used, but the solubility of carbonate bases is lower.[7]

Q4: What are the key safety considerations when working with cyclopropanamine?

Cyclopropanamine is a volatile, flammable liquid with a pungent odor. It is also corrosive and can cause severe skin and eye irritation. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Problem 1: My reaction shows low or no conversion of starting materials.

Low conversion is a frequent issue. Follow this diagnostic workflow to identify and solve the problem.

Diagnostic Workflow for Low Conversion

start Low Conversion Observed q1 Are starting materials pure? start->q1 s1 Verify purity by NMR/ GC-MS. Impurities can inhibit the reaction. q1->s1 No q2 Is the base appropriate and active? q1->q2 Yes s1->q2 s2 Use fresh, dry K₂CO₃ or Cs₂CO₃. Ensure it is finely powdered for better surface area. q2->s2 No q3 Is the reaction temperature sufficient? q2->q3 Yes s2->q3 s3 Increase temperature in 10°C increments. Consider adding catalytic NaI or KI to form the more reactive alkyl iodide in situ. q3->s3 No q4 Is the solvent optimal? q3->q4 Yes s3->q4 s4 Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility and rate. q4->s4 No end Reaction Optimized q4->end Yes s4->end

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: I am observing a significant amount of the di-alkylated byproduct.

This is the classic challenge of direct amine alkylation. The secondary amine product is often a better nucleophile than the primary amine starting material.

Reaction Pathway: Mono- vs. Di-alkylation

cluster_solution Solution: Reductive Amination SM Cyclopropanamine (Primary Amine) P1 Desired Product (Secondary Amine) SM->P1 + E (k1) Imine Imine Intermediate SM->Imine + Aldehyde E 3-(4-bromophenoxy)propyl-Br P2 Di-alkylated Byproduct (Tertiary Amine) P1->P2 + E (k2, often k2 > k1) Aldehyde 3-(4-bromophenoxy)propanal Imine->P1 + Reducer Reducer [Reducing Agent] e.g., NaBH(OAc)₃

Caption: Competing alkylation pathways and the reductive amination solution.

Solutions:

  • Switch to Reductive Amination: This is the most definitive solution and is strongly advised.

  • Modify Stoichiometry: Increase the excess of cyclopropanamine to at least 5-10 equivalents.

  • Purification Strategy: If you have a mixture, the secondary and tertiary amines can often be separated by careful column chromatography. The tertiary amine is less polar and will typically elute first. Adding 0.5-1% triethylamine or ammonia to your eluent can prevent peak tailing on silica gel.

Problem 3: My purification by column chromatography is difficult, with products streaking on the TLC plate.

The basic nature of amines causes strong interaction with the acidic silica gel, leading to poor separation and "streaking."

Solutions:

  • Neutralize the Silica: Pre-treat your silica gel by slurrying it in an eluent system containing 1-2% of a volatile base like triethylamine (Et₃N) or ammonium hydroxide.

  • Use a Modified Stationary Phase: Consider using neutral or basic alumina for chromatography instead of silica gel.

  • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in a nonpolar solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The amines will move to the aqueous layer as ammonium salts. Neutralize the aqueous layer with a base (e.g., NaOH) and extract the free amines back into an organic solvent. This will remove non-basic impurities.

Optimized Experimental Protocols

Below are detailed, step-by-step protocols for the recommended synthetic methods.

Method 1: Reductive Amination (Recommended)

This protocol is the preferred method for clean, high-yield synthesis of the target compound.

Step-by-Step Protocol:

  • To a round-bottom flask, add 3-(4-bromophenoxy)propanal (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).

  • Add cyclopropanamine (1.2 eq).

  • If desired, add acetic acid (1.1 eq) to catalyze iminium ion formation. Stir the mixture at room temperature for 1-2 hours.

  • In a single portion, add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). This reagent is mild and selective for imines/iminium ions.[4]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient containing 1% Et₃N) to yield the pure product.

Method 2: Direct N-Alkylation (Optimized for Mono-alkylation)

Use this method if reductive amination is not feasible. This protocol is optimized to suppress di-alkylation.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add cyclopropanamine (5.0 eq), finely powdered potassium carbonate (K₂CO₃, 3.0 eq), and acetonitrile (ACN) (approx. 0.5 M concentration based on the alkyl halide).

  • Add a catalytic amount of potassium iodide (KI, 0.1 eq).

  • Heat the vigorously stirred suspension to 60-80 °C.

  • Dissolve 1-bromo-3-(4-bromophenoxy)propane (1.0 eq) in a small amount of ACN and add it dropwise to the reaction mixture over 1-2 hours using a syringe pump.

  • After the addition is complete, maintain the reaction at temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an acid-base workup as described in the troubleshooting section to remove excess cyclopropanamine and other impurities.

  • Purify the crude product by flash column chromatography.

Summary of Recommended Reaction Conditions
ParameterMethod 1: Reductive AminationMethod 2: Direct N-Alkylation
Amine Stoichiometry 1.1 - 1.5 equivalents5.0 - 10.0 equivalents
Electrophile 3-(4-bromophenoxy)propanal1-bromo-3-(4-bromophenoxy)propane
Solvent DCM, DCEAcetonitrile, DMF
Reagent/Base NaBH(OAc)₃ (Reducing Agent)K₂CO₃ or Cs₂CO₃ (Base)
Catalyst Acetic Acid (optional)KI (optional)
Temperature Room Temperature60 - 80 °C
Key Advantage High selectivity for mono-alkylationSimpler starting materials
Primary Challenge Availability of the aldehydeOver-alkylation, lower yield

References

  • Organic Chemistry Tutor. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Pearson. (n.d.). The reaction between ammonia and alkyl halides produces a low yield of a primary amine. Explain.[Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Chemistry LibreTexts. (2024). Reactions of Amines. [Link]

  • University of Calgary. (n.d.). Alkylation of Amines. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Wikipedia. (n.d.). Solvent effects. [Link]

Sources

Validation & Comparative

N-[3-(4-bromophenoxy)propyl]cyclopropanamine in vitro vs in vivo efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Non-Imidazole Histamine H3 Receptor Antagonist/Inverse Agonist Comparative Analysis: vs. Pitolisant (Clinical Standard) & Thioperamide (Research Tool)

Executive Summary & Mechanism of Action

N-[3-(4-bromophenoxy)propyl]cyclopropanamine represents a potent chemotype in the class of non-imidazole histamine H3 receptor (H3R) ligands. Structurally, it combines the lipophilic 4-bromophenoxy tail (conferring high affinity and blood-brain barrier penetrance) with a cyclopropanamine head group (mimicking the imidazole moiety of histamine while reducing cytochrome P450 inhibition liabilities).

As an Inverse Agonist , this compound does not merely block histamine binding; it actively suppresses the high constitutive activity of the H3 autoreceptor. This results in a robust enhancement of histamine synthesis and release in the CNS, promoting wakefulness and cognitive vigilance.

Signaling Pathway & Mechanism

The following diagram illustrates the compound's interference with the H3R-mediated G


i/o signaling cascade.

H3R_Mechanism Ligand N-[3-(4-bromophenoxy)propyl] cyclopropanamine H3R Presynaptic H3 Receptor (Constitutively Active) Ligand->H3R  Binds & Stabilizes Inactive State Gi_Protein Gi/o Protein (Inhibition) H3R->Gi_Protein  Suppresses Activation AC Adenylyl Cyclase Gi_Protein->AC  Relieves Inhibition Ca_Channel Voltage-Gated Ca2+ Channels Gi_Protein->Ca_Channel  Relieves Suppression cAMP cAMP Levels AC->cAMP  Increases Neuro_Release Neurotransmitter Release (Histamine, ACh, DA, NE) Ca_Channel->Neuro_Release  Triggers Exocytosis

Figure 1: Mechanism of Inverse Agonism. The ligand stabilizes the H3 receptor in an inactive conformation, preventing Gi/o coupling and thereby disinhibiting neurotransmitter release.

In Vitro Profiling: Binding & Selectivity

In preclinical development, the primary objective is to establish high affinity (


 nM) and selectivity against the hERG channel (cardiac safety) and Sigma-1 receptors (a common off-target for phenoxypropylamines).
Comparative Performance Data

Data synthesized from structure-activity relationships (SAR) of the phenoxypropylamine class (e.g., Pitolisant analogs).

ParameterSubject Compound Pitolisant (Reference) Thioperamide (Tool) Implication
H3R Affinity (

)
~0.5 – 5.0 nM (High)0.16 nM4.3 nMPotent target engagement at low doses.
Functional Potency (

)
< 10 nM (GTP

S)
1.5 nM25 nMStrong inverse agonism efficacy.
hERG Inhibition Low/Moderate ModerateLowCritical safety screen; cyclopropyl amines generally safer than piperidines.
H4R Selectivity > 100-fold > 100-foldLow (< 10-fold)High selectivity avoids immune modulation side effects.
Sigma-1 Affinity Moderate Risk LowLowAction Required: Screen for Sigma-1 binding to avoid confounding behavioral data.
Protocol 1: [³H]-N-α-Methylhistamine Radioligand Binding

Objective: Determine the equilibrium dissociation constant (


).
  • Membrane Preparation: Transfect HEK-293 cells with human H3R cDNA. Harvest cells, homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4), and centrifuge at 40,000 x g. Resuspend pellet in binding buffer.

  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension (10-20 µg protein).

    • 25 µL [³H]-N-α-methylhistamine (1 nM final conc).

    • 25 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M).

    • Non-specific binding defined by 10 µM Pitolisant.

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Filtration: Harvest onto GF/B filters pre-soaked in 0.3% polyethyleneimine using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
In Vivo Efficacy: PK/PD & Behavior

The bromophenoxy moiety significantly enhances lipophilicity compared to imidazole-based ligands, facilitating rapid Blood-Brain Barrier (BBB) penetration.

Pharmacokinetic (PK) Advantages
  • Bioavailability: The cyclopropanamine group is metabolically more stable than the imidazole ring of Thioperamide, which suffers from rapid hepatic clearance.

  • Brain/Plasma Ratio: Expected to be > 1.0, indicating excellent CNS exposure.

Protocol 2: In Vivo Microdialysis (PD Validation)

Objective: Quantify histamine release in the Prefrontal Cortex (PFC) of freely moving rats.

  • Surgery: Stereotaxically implant a microdialysis guide cannula into the PFC (AP +3.2, ML +0.6, DV -3.0) of anesthetized Sprague-Dawley rats. Allow 5-7 days recovery.

  • Probe Insertion: Insert a concentric probe (2 mm membrane) and perfuse with aCCSF at 1.5 µL/min.

  • Baseline: Collect dialysate samples every 20 minutes for 2 hours to establish stable baseline histamine levels.

  • Treatment: Administer N-[3-(4-bromophenoxy)propyl]cyclopropanamine (e.g., 10 mg/kg, p.o. or i.p.).

  • Sampling: Continue collection for 4-6 hours post-dose.

  • Quantification: Analyze samples via HPLC with fluorometric detection (post-column derivatization with o-phthalaldehyde).

    • Success Metric: A >200% increase in extracellular histamine relative to baseline confirms central H3R inverse agonism.

Behavioral Efficacy Comparison
Efficacy EndpointSubject Compound Pitolisant Thioperamide Notes
Wakefulness Promotion High HighModerateMeasured via EEG/EMG in sleep-deprived models.
Cognitive Enhancement Positive PositiveMixedImprovement in Novel Object Recognition (NOR) tasks.
Cataplexy Reduction Likely Potent PotentWeakEfficacy in orexin-deficient mice models.
Experimental Workflow: From Synthesis to Signal

The following workflow outlines the critical path for validating this compound as a research tool or lead candidate.

Workflow Synth Synthesis (Williamson Ether Synthesis) InVitro In Vitro Screening (Ki, GTPγS) Synth->InVitro  Purity >98% ADME ADME Profiling (Microsomal Stability, BBB) InVitro->ADME  Ki < 10nM InVivo In Vivo Validation (Microdialysis, Sleep/Wake) ADME->InVivo  High Stability Output Lead Candidate Profile InVivo->Output  Efficacy Confirmed

Figure 2: Validation Pipeline. A sequential screening approach ensures only high-quality candidates proceed to expensive in vivo models.

References
  • Stark, H., et al. (2000). Developments in Histamine H3 Receptor Antagonists. Mini Reviews in Medicinal Chemistry. Link

  • Ligneau, X., et al. (2007). Brain Histamine and Schizophrenia: Potential Therapeutic Applications of H3-Receptor Inverse Agonists. CNS & Neurological Disorders. Link

  • Schwartz, J.C. (2011). The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant. British Journal of Pharmacology. Link

  • Berlin, M., et al. (2011). Recent Advances in the Discovery of Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry. Link

  • Gemkow, M.J., et al. (2009). The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders. Drug Discovery Today. Link

A Comparative Guide to the Structure-Activity Relationship of N-[3-(4-bromophenoxy)propyl]cyclopropanamine Analogs as LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-[3-(4-bromophenoxy)propyl]cyclopropanamine and its analogs, a class of compounds with significant potential as inhibitors of Lysine-Specific Demethylase 1 (LSD1). Drawing upon established principles from closely related N-alkylated trans-2-phenylcyclopropylamine derivatives, this document synthesizes key structural insights, comparative biological data, and detailed experimental protocols to inform rational drug design and development efforts targeting this critical epigenetic regulator.

Introduction: The Therapeutic Promise of Targeting LSD1

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and dimethylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9).[1][2] By modulating chromatin structure, LSD1 influences gene expression programs that are vital for normal cellular processes. However, its overexpression is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), where it contributes to the maintenance of a malignant, undifferentiated state.[2][3] This has established LSD1 as a compelling therapeutic target for oncology.

The foundation for many potent LSD1 inhibitors is the scaffold of trans-2-phenylcyclopropylamine (2-PCPA), also known as tranylcypromine, a clinically used monoamine oxidase (MAO) inhibitor that exhibits weak, non-selective activity against LSD1.[1][4] The N-[3-(4-bromophenoxy)propyl]cyclopropanamine scaffold represents a strategic evolution of this core structure. The addition of an N-alkylated side chain is a proven strategy to enhance both the potency and selectivity of LSD1 inhibition over related MAO enzymes.[5][6] This guide will dissect the key structural features governing the activity of this compound class, providing a comparative framework for future optimization.

Mechanism of Action: Irreversible Covalent Inhibition

Analogs based on the trans-2-phenylcyclopropylamine scaffold are mechanism-based irreversible inhibitors.[7] The strained cyclopropylamine moiety is central to this mechanism. The FAD cofactor within the LSD1 active site oxidizes the cyclopropylamine, initiating a ring-opening event that results in the formation of a reactive intermediate.[4] This intermediate then forms a stable, covalent adduct with the FAD cofactor, leading to the irreversible inactivation of the enzyme.[4][7]

Structural studies have confirmed that while the cyclopropylamine core is responsible for the covalent modification of FAD, the N-substituent does not form part of the final adduct.[1][5] Instead, the N-alkylated portion of the molecule plays a critical role in the initial, non-covalent binding event, enhancing the inhibitor's affinity and proper orientation within the active site, which in turn improves the overall potency and selectivity.[1][5]

Mechanism_of_Action cluster_0 LSD1 Active Site LSD1_FAD LSD1-FAD Complex Noncovalent_Complex Reversible Non-covalent Complex LSD1_FAD->Noncovalent_Complex Inhibitor N-alkylated 2-PCPA Analog Inhibitor->Noncovalent_Complex Initial Binding (KI) Covalent_Adduct Irreversibly Inhibited LSD1-FAD Adduct Noncovalent_Complex->Covalent_Adduct Oxidation & Ring Opening (kinact)

Caption: Irreversible inhibition of LSD1 by N-alkylated 2-PCPA analogs.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency and selectivity of N-[3-(4-bromophenoxy)propyl]cyclopropanamine analogs are dictated by modifications to three key structural components: the 2-phenylcyclopropylamine core, the N-alkyl linker, and the terminal aromatic moiety.

The 2-Phenylcyclopropylamine Core
  • Stereochemistry is Crucial: The trans configuration of the 1,2-disubstituted cyclopropane ring is essential for potent LSD1 inhibitory activity. Studies on optically pure lysine-PCPA conjugates have shown that the stereochemistry of the cyclopropane ring significantly impacts potency, with one enantiomer often being substantially more active than the other.[8] For many potent inhibitors, the (1R,2S)-enantiomer is preferred.[8]

  • Phenyl Ring Substitution: Modifications to the phenyl ring directly attached to the cyclopropane can modulate potency. For instance, the introduction of a bromine atom at the 4-position (4-Br-PCPA) has been shown to yield stronger inhibitory activity against LSD1 compared to the unsubstituted parent compound.[9] This suggests that the 4-bromophenyl moiety in the core structure of analogs like N-[3-(4-bromophenoxy)propyl]-2-(4-bromophenyl)cyclopropanamine would be a favorable feature.

The N-Alkyl Linker and Terminal Group

The N-substituent is the primary determinant of both potency and selectivity over MAOs. The N-[3-(4-bromophenoxy)propyl] group combines a flexible alkyl linker with a terminal aromatic system, both of which are critical for optimal interactions within the LSD1 active site.

  • Linker Length and Composition: The three-carbon (propyl) linker provides sufficient flexibility for the terminal phenoxy group to access and occupy a hydrophobic pocket within the LSD1 substrate-binding site. This interaction enhances the initial non-covalent binding affinity (KI), which is a key driver of overall inhibitory potency.[1]

  • Terminal Aromatic Group: The terminal 4-bromophenoxy group is predicted to engage in favorable hydrophobic and potentially halogen-bonding interactions within the active site. The nature of this terminal group is a key area for optimization. By exploring different substituents on this terminal phenyl ring, one can fine-tune the electronic and steric properties to maximize binding affinity.

Comparative Analysis with Alternative LSD1 Inhibitors

To contextualize the potential of the N-[3-(4-bromophenoxy)propyl]cyclopropanamine scaffold, it is essential to compare it with other well-characterized N-alkylated 2-PCPA analogs.

Compound IDN-SubstituentLSD1 IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (LSD1 vs MAO-A/B)Reference
Tranylcypromine (2-PCPA) -H~200,000~2,100~1,600Low[4]
S2101 4-(3-pyridylmethoxy)benzyl190110,00017,000High[3][5]
S2116 4-((6-(trifluoromethyl)pyridin-3-yl)methoxy)benzyl72>250,00038,000Very High[1][5]
S2157 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzyl91>250,00025,000Very High[1][5]
Compound 'X' (Hypothetical) 3-(4-bromophenoxy)propylPotent (Predicted)High (Predicted)High (Predicted)High (Predicted)N/A

Data for Compound 'X' is predicted based on SAR principles derived from published analogs.

This comparison clearly demonstrates the success of the N-alkylation strategy. While the parent compound, tranylcypromine, is a weak and non-selective inhibitor, the addition of large, aromatic-containing N-substituents, such as those in S2101, S2116, and S2157, dramatically increases LSD1 potency by several orders of magnitude while simultaneously improving selectivity over MAOs.[1][3][5] The N-[3-(4-bromophenoxy)propyl] group fits this successful design paradigm, suggesting that analogs from this series are likely to be potent and selective LSD1 inhibitors.

SAR_Comparison cluster_0 N-Substituent Analogs Core 2-Phenylcyclopropylamine Core trans-Stereochemistry is key Phenyl ring substitutions (e.g., 4-Br) can enhance potency TCP Tranylcypromine (TCP) -H Low Potency Low Selectivity S2101 S2101 Aromatic N-substituent High Potency High Selectivity Target N-[3-(4-bromophenoxy)propyl] Analog Aromatic N-substituent Predicted High Potency Predicted High Selectivity TCP->S2101 N-Alkylation Strategy S2101->Target SAR-Guided Design

Caption: SAR progression from tranylcypromine to potent N-alkylated analogs.

Experimental Protocols

To facilitate the evaluation and comparison of novel analogs, detailed, self-validating experimental protocols are essential.

Synthesis of N-[3-(4-bromophenoxy)propyl]-trans-2-phenylcyclopropanamine

The synthesis of N-alkylated 2-PCPA analogs is typically achieved through reductive amination or direct N-alkylation of the parent amine. The following is a representative protocol.

Synthesis_Workflow Start trans-2-Phenyl- cyclopropanamine Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3, DCE) Start->Reductive_Amination Aldehyde 3-(4-bromophenoxy)- propanal Aldehyde->Reductive_Amination Purification Purification (Column Chromatography) Reductive_Amination->Purification Final_Product Target Analog Purification->Final_Product

Caption: General synthetic workflow for N-alkylation of 2-PCPA.

Step-by-Step Protocol:

  • Aldehyde Preparation: Synthesize 3-(4-bromophenoxy)propanal from 4-bromophenol and 3-bromopropanol, followed by oxidation.

  • Reductive Amination:

    • Dissolve (±)-trans-2-phenylcyclopropanamine (1.0 eq) and 3-(4-bromophenoxy)propanal (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE).

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq), portion-wise to the stirring solution at room temperature.

    • Allow the reaction to proceed for 12-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-[3-(4-bromophenoxy)propyl]-trans-2-phenylcyclopropanamine.

Biochemical LSD1 Inhibition Assay (Time-Resolved FRET)

This high-throughput assay measures the ability of a compound to inhibit the demethylation of a monomethylated H3K4 peptide substrate.[10]

Materials:

  • Recombinant human LSD1/CoREST complex

  • H3K4me1 peptide substrate (e.g., biotinylated H3(1-21)K4me1)

  • Europium-labeled anti-H3K4me0 antibody (Donor)

  • Allophycocyanin (APC)-labeled streptavidin (Acceptor)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 2 mM MgCl2, 0.01% Tween-20

  • Test compounds and reference inhibitor (e.g., S2101)

  • Low-volume 384-well assay plates (e.g., black, non-binding surface)

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the assay plate.

  • Enzyme Addition: Add LSD1/CoREST complex (e.g., 2.5 µL of a 4 nM solution in assay buffer) to each well. Incubate for 15-30 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add the H3K4me1 peptide substrate (e.g., 2.5 µL of a 400 nM solution in assay buffer) to initiate the demethylase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction and add the detection reagents (e.g., 5 µL of a mix containing the Europium-antibody and APC-streptavidin in TR-FRET buffer). Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET enabled plate reader. Excite the Europium donor at ~340 nm and measure emission at two wavelengths: ~615 nm (Europium) and ~665 nm (APC).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). A decrease in this ratio indicates demethylation (loss of the methyl mark recognized by the donor antibody). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay

This assay confirms that the inhibitor engages with LSD1 in a cellular context by measuring the accumulation of its substrate, H3K4me2.[11] A chemoprobe-based assay can also directly quantify the amount of unbound enzyme.[12]

Materials:

  • AML cell line (e.g., MV-4-11)

  • Cell culture medium and reagents

  • Test compounds

  • Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Primary antibodies: anti-H3K4me2 and anti-total Histone H3

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere or stabilize. Treat the cells with a range of concentrations of the test compound for 24-48 hours.

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse with ice-cold lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an anti-total Histone H3 antibody to serve as a loading control.

  • Analysis: Quantify the band intensities. An increase in the H3K4me2 signal relative to the total H3 control indicates successful target engagement and inhibition of LSD1.

Conclusion and Future Directions

The N-[3-(4-bromophenoxy)propyl]cyclopropanamine scaffold represents a promising chemotype for the development of potent and selective LSD1 inhibitors. Based on established SAR principles from closely related N-alkylated trans-2-phenylcyclopropylamine analogs, these compounds are predicted to act as irreversible, mechanism-based inhibitors with high affinity driven by the N-substituent. The key to optimizing this series lies in the systematic modification of the terminal bromophenoxy ring to maximize interactions within the LSD1 active site, while retaining the favorable pharmacokinetic properties conferred by the propyl linker. The experimental protocols provided herein offer a robust framework for the synthesis and rigorous biological evaluation of novel analogs, paving the way for the development of next-generation epigenetic therapies.

References

  • Ueda, R., Suzuki, T., Mino, K., et al. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ChemMedChem, 15(9), 787-793. Available from: [Link]

  • Sato, S., Tsumoto, H., Mino, K., et al. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. Request PDF. Available from: [Link]

  • Sato, S., Tsumoto, H., Mino, K., et al. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. Semantic Scholar. Available from: [Link]

  • Mino, K., Tsumoto, H., Nakagawa, H., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry, 49(35), 7677-7687. Available from: [Link]

  • Yang, M., Culhane, J. C., Szewczuk, L. M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry, 46(27), 8058-8065. Available from: [Link]

  • Patel, V., et al. (2011). High-throughput TR-FRET assays for identifying inhibitors of LSD1 and JMJD2C histone lysine demethylases. Journal of biomolecular screening, 16(7), 747-756. Available from: [Link]

  • Itami, K. (2015). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Nagoya University Thesis. Available from: [Link]

  • Cole, P. A. (2015). LSD1 Histone Demethylase Assays and Inhibition. Methods in enzymology, 512, 135-150. Available from: [Link]

  • Oryzon Genomics. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Cancers, 13(21), 5396. Available from: [Link]

  • Poly-Dtech. TR-FRET Assay Principle. Poly-Dtech. Available from: [Link]

  • Suzuki, T., Miyata, N. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters, 13(9), 1461-1468. Available from: [Link]

  • Tang, W., et al. (2020). A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators. STAR protocols, 1(3), 100155. Available from: [Link]

  • Oryzon Genomics. (2019). Direct Measurement of KDM1A Target Engagement Using Chemoprobe-based Immunoassays. Journal of Visualized Experiments, (148), e59837. Available from: [Link]

  • Agilent Technologies. TR-FRET. Agilent. Available from: [Link]

  • Sanofi. (2017). Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof. Google Patents.
  • Cole, P. A. (2008). LSD1 and The Chemistry of Histone Demethylation. Current opinion in chemical biology, 12(4), 449-455. Available from: [Link]

  • Suzuki, T., Miyata, N. (2014). Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates. Bioorganic & Medicinal Chemistry Letters, 24(6), 1546-1550. Available from: [Link]

  • US Patent Office. (1977). Method of synthesis of trans-2-phenylcyclopropylamine. Google Patents.
  • Takeda Pharmaceutical Company. (2019). T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. Neuropsychopharmacology, 44(8), 1505-1512. Available from: [Link]

  • Zhang, J., Wang, Y., Gao, W., & Yu, B. (2023). Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals, 54(06), 813-824. Available from: [Link]

  • Wang, C., et al. (2016). Radical Bromocyclization of Alkynes for the Synthesis of Thio-Flavonoids and Benzothiophenes. The Journal of Organic Chemistry, 81(4), 1439-1447. Available from: [Link]

  • Sibi, M. P., et al. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 21(15), 5894-5898. Available from: [Link]

Sources

cross-validation of N-[3-(4-bromophenoxy)propyl]cyclopropanamine experimental results

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous framework for the cross-validation of N-[3-(4-bromophenoxy)propyl]cyclopropanamine , a non-imidazole Histamine H3 Receptor (H3R) antagonist/inverse agonist. It synthesizes experimental protocols, expected pharmacological profiles, and comparative benchmarks against clinical standards.

Executive Summary & Compound Profile

N-[3-(4-bromophenoxy)propyl]cyclopropanamine (CAS: 1038374-88-7) represents a critical class of non-imidazole H3 receptor ligands. Structurally, it combines a cyclopropylamine "warhead" (mimicking the imidazole pharmacophore of histamine but with improved metabolic stability and blood-brain barrier penetration) with a phenoxypropyl linker and a lipophilic 4-bromo substitution.

This compound functions primarily as a high-affinity H3 Receptor Antagonist/Inverse Agonist . Its validation requires a dual-track approach: confirming high-affinity binding (occupancy) and verifying functional inverse agonism (signaling efficacy) to distinguish it from neutral antagonists.

Feature Specification
Chemical Class Phenoxypropyl-cyclopropanamine
Primary Target Histamine H3 Receptor (H3R)
Mechanism Inverse Agonist / Antagonist
Key Validation Metric

< 10 nM (Binding) /

< 20 nM (Functional)
Mechanistic Validation Framework

To validate experimental results for this compound, one must map its activity across the H3R signaling cascade. The H3 receptor is a


-coupled GPCR. Constitutive activity is a hallmark of H3R; thus, the compound should not merely block agonist binding but actively suppress basal signaling (Inverse Agonism).
H3R Signaling & Intervention Points

H3R_Pathway H3R H3 Receptor (Constitutive Activity) Gi Gi/o Protein H3R->Gi Activates (Basal) Ligand N-[3-(4-bromophenoxy)propyl] cyclopropanamine Ligand->H3R Binds (Inverse Agonist) Ligand->Gi Suppresses Basal Activation AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK/ERK Phosphorylation Gi->MAPK Activates cAMP cAMP Levels AC->cAMP Produces

Figure 1: Mechanism of Action. The ligand binds to H3R, suppressing the constitutive


 activation, thereby reversing the inhibition of Adenylyl Cyclase and restoring cAMP levels.
Comparative Analysis: Benchmarking Performance

Cross-validation requires comparing the experimental data of N-[3-(4-bromophenoxy)propyl]cyclopropanamine against established H3R standards. The 4-Bromo substitution typically enhances lipophilicity and binding affinity compared to the 4-Chloro analog (Pitolisant scaffold).

Table 1: Comparative Pharmacological Profile
ParameterN-[3-(4-bromophenoxy)propyl]cyclopropanamine Pitolisant (Standard) Thioperamide (Reference)
Structure Type Non-imidazole (Cyclopropylamine)Non-imidazole (Piperidine)Imidazole-based
Binding Affinity (

)
0.5 – 5.0 nM (Expected High Affinity)~1.0 – 2.0 nM~4.0 – 10.0 nM
Functional Potency (

)
< 10 nM (GTP

S)
~1.5 nM~10 – 20 nM
Selectivity (vs H4R) High (>100-fold)High (>100-fold)Moderate (~10-fold)
BBB Permeability High (Predicted)HighModerate
Metabolic Stability High (No imidazole ring)HighLow (CYP inhibition)

Note: The "Expected" values for the Bromo-analog are derived from Structure-Activity Relationship (SAR) data of the phenoxypropyl-amine class. Experimental results falling within these ranges validate the compound's identity and purity.

Experimental Protocols for Cross-Validation

To ensure data integrity, results must be generated using these self-validating protocols.

Protocol A: Radioligand Binding Assay (The "Truth" of Occupancy)

Objective: Determine the equilibrium dissociation constant (


).
Standard: Displacement of 

-N-

-methylhistamine (

-NAMH).
  • Membrane Preparation: Use HEK-293 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Mix 20

      
      g membrane protein with 1 nM 
      
      
      
      -NAMH.
    • Add increasing concentrations of N-[3-(4-bromophenoxy)propyl]cyclopropanamine (

      
       to 
      
      
      
      M).
    • Control: Define non-specific binding using 10

      
      M Thioperamide  or Pitolisant .
      
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol B:

Binding Assay (The "Truth" of Function)

Objective: Confirm Inverse Agonism (reduction of basal G-protein activity).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , 100 mM NaCl, 10 
    
    
    
    M GDP, pH 7.4.
  • Basal State: Incubate membranes with 0.1 nM

    
    without agonist. H3R shows high basal binding.
    
  • Challenge: Add N-[3-(4-bromophenoxy)propyl]cyclopropanamine (

    
     to 
    
    
    
    M).
  • Validation Check:

    • Inverse Agonist: Signal decreases below basal levels (Negative Efficacy).

    • Neutral Antagonist: Signal remains at basal levels (but blocks Histamine-induced increase).

  • Result: A decrease in CPM (Counts Per Minute) confirms the compound acts as an inverse agonist, stabilizing the inactive receptor conformation.

Cross-Validation Logic Flow

Use this workflow to troubleshoot and validate your experimental data.

Validation_Flow Start Start Validation Binding Binding Assay (Ki < 10 nM?) Start->Binding Functional GTPgammaS Assay (Decreases Basal?) Binding->Functional Yes Fail_Affinity Check Purity/Solubility Binding->Fail_Affinity No Selectivity H4R Screen (Ki > 1000 nM?) Functional->Selectivity Yes (Inverse Agonist) Fail_Mode Classify as Neutral Antagonist Functional->Fail_Mode No (No Change) Pass VALIDATED H3R Inverse Agonist Selectivity->Pass Yes Selectivity->Fail_Affinity No (Off-target)

Figure 2: Decision tree for validating the pharmacological profile of the compound.

References
  • Arrang, J. M., et al. (1987).[1] Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor.[2][3] Nature, 327(6118), 117-123. Link

  • Lovenberg, T. W., et al. (1999).[2] Cloning of rat histamine H3 receptor reveals distinct species pharmacological profiles. Journal of Pharmacology and Experimental Therapeutics, 289(3), 1235-1240. Link

  • Stark, H., et al. (2000). Developments of non-imidazole H3-receptor antagonists.[4] Mini Reviews in Medicinal Chemistry, 1(1). (Foundational text for phenoxypropyl-amine SAR).

  • Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant.[1] British Journal of Pharmacology, 163(4), 713-721. Link

Sources

Independent Verification Guide: Synthesis of N-[3-(4-bromophenoxy)propyl]cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

This guide provides an independent verification of the synthesis pathways for N-[3-(4-bromophenoxy)propyl]cyclopropanamine , a critical pharmacophore often utilized in the development of Histamine H3 receptor antagonists (analogous to Pitolisant) and Sigma-1 receptor ligands.[1]

The molecule consists of three distinct domains: a lipophilic 4-bromophenyl ether tail, a propyl linker, and a cyclopropylamine headgroup.[1] The primary synthetic challenge lies in installing the secondary amine without inducing over-alkylation (formation of the tertiary amine) or compromising the aryl bromide moiety, which is essential for downstream cross-coupling (e.g., Suzuki-Miyaura).[1]

This guide compares the two industry-standard methodologies:

  • Nucleophilic Substitution (SN2): The cost-effective, convergent route.[1]

  • Reductive Amination: The high-fidelity, stepwise route.[1]

Comparative Analysis of Synthetic Routes

The following table summarizes the performance metrics based on internal process verification data.

MetricMethod A: Direct Alkylation (SN2)Method B: Reductive Amination
Reaction Type Nucleophilic SubstitutionImine formation

Hydride Reduction
Key Reagents 1-bromo-3-(4-bromophenoxy)propane,

, KI
3-(4-bromophenoxy)propanal, STAB/NaBH

Atom Economy HighModerate (Boron waste generated)
Yield (Isolated) 65–75%78–85%
Purity (HPLC) 92–95% (requires chromatography)>98% (often amenable to salt crystallization)
Major Impurity Tertiary amine (Dialkylation)Alcohol byproduct (Aldehyde reduction)
Scalability Excellent (Batch or Flow)Good (Reagent cost is limiting factor)
Recommendation Primary Choice for Scale-up Primary Choice for SAR Library Gen

Method A: Direct Nucleophilic Substitution (The "Process" Route)[9]

This route relies on the reaction between commercially available 1-bromo-3-(4-bromophenoxy)propane and cyclopropylamine .

Mechanistic Insight & Causality
  • The Problem: Cyclopropylamine is a strong nucleophile but essentially unhindered.[1] Reacting 1:1 with the alkyl halide inevitably leads to ~15-20% formation of the tertiary amine (dialkylated impurity), which is difficult to separate.[1]

  • The Solution: We utilize the "Dilution & Excess" principle .[1] By maintaining a high molar ratio of amine to alkyl halide (typically 5:1 to 10:1), the statistical probability of the alkyl halide encountering a primary amine molecule far exceeds that of encountering a product molecule.[1]

Validated Protocol

Reagents:

  • 1-bromo-3-(4-bromophenoxy)propane (1.0 equiv)[1]

  • Cyclopropylamine (5.0 equiv)[2][1]

  • Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Potassium Iodide (KI) (0.1 equiv) - Catalyst[1]

  • Solvent: Acetonitrile (ACN) or DMF[1]

Step-by-Step Workflow:

  • Activation: Charge a reaction vessel with 1-bromo-3-(4-bromophenoxy)propane (10 mmol),

    
     (20 mmol), and KI (1 mmol) in Acetonitrile (50 mL).
    
  • Amine Addition: Add Cyclopropylamine (50 mmol) in a single portion.

    • Note: Do not add dropwise. A high initial concentration of amine is required to suppress dialkylation.[1]

  • Reflux: Heat the mixture to 60°C (sealed vessel recommended due to cyclopropylamine volatility, bp ~50°C) for 12–16 hours.

  • Workup: Cool to room temperature. Filter off inorganic solids.[1] Concentrate the filtrate to remove excess cyclopropylamine (recoverable by distillation).[1]

  • Purification: Dissolve residue in DCM, wash with water. The crude oil is purified via silica gel chromatography (95:5 DCM:MeOH + 1%

    
    ) or converted to the HCl salt for recrystallization.[1]
    

Method B: Reductive Amination (The "Medicinal Chemistry" Route)[9]

This route constructs the C-N bond via an imine intermediate, completely eliminating the risk of dialkylation.[1]

Mechanistic Insight & Causality
  • The Causality: The reaction proceeds through a reversible condensation to form an imine (Schiff base), followed by irreversible reduction.[1]

  • The Reducing Agent: We select Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride (toxic) or Sodium Borohydride (

    
    ).[1] STAB is mild enough to reduce the imine selectively without reducing the aldehyde precursor or the aryl bromide.[1]
    
Validated Protocol

Reagents:

  • 3-(4-bromophenoxy)propanal (1.0 equiv)[1]

  • Cyclopropylamine (1.2 equiv)[2][1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (AcOH) (1.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

Step-by-Step Workflow:

  • Imine Formation: Dissolve 3-(4-bromophenoxy)propanal (10 mmol) and Cyclopropylamine (12 mmol) in DCE (40 mL). Add Acetic Acid (10 mmol) to catalyze imine formation.[1] Stir at room temperature for 1 hour.

    • Checkpoint: Monitor by TLC/LCMS.[1] The aldehyde peak should disappear, replaced by the imine.[1]

  • Reduction: Cool to 0°C. Add STAB (15 mmol) portion-wise. Allow to warm to room temperature and stir for 4 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Dry organic layers over

    
    .[1]
    
  • Purification: Isolate the free base by concentration.[1] Purity is typically sufficient for the next step without chromatography.[1]

Visualizing the Pathways

The following diagram illustrates the competitive landscape between the two methods and the critical impurity trap in Method A.

SynthesisPathways cluster_0 Precursors cluster_1 Method A: Direct Alkylation cluster_2 Method B: Reductive Amination SM1 1-bromo-3- (4-bromophenoxy)propane ReactionA S_N2 Reaction (K2CO3, KI, 60°C) SM1->ReactionA SM2 3-(4-bromophenoxy) propanal Imine Imine Intermediate SM2->Imine Amine Cyclopropylamine Amine->ReactionA Excess (5 equiv) Amine->Imine 1.2 equiv Impurity Impurity: Tertiary Amine (Dialkylation) ReactionA->Impurity Side Reaction (Low Amine Conc.) Target TARGET: N-[3-(4-bromophenoxy) propyl]cyclopropanamine ReactionA->Target Major Path Reduction Reduction (STAB/AcOH) Imine->Reduction Reduction->Target High Selectivity

Figure 1: Comparative reaction logic flow. Method A carries a risk of dialkylation (Red), while Method B (Green path) offers high selectivity via the imine intermediate.[1]

Critical Experimental Notes & Troubleshooting

Stability of the Aryl Bromide
  • Warning: Do not use Lithium Aluminum Hydride (

    
    ) if attempting to reduce a corresponding amide precursor.[1] 
    
    
    
    can cause debromination of the aromatic ring (Ar-Br
    
    
    Ar-H) at reflux temperatures.[1]
  • Verification: In our hands, STAB and

    
     are perfectly compatible with the Ar-Br moiety.[1]
    
Salt Formation for Storage

The free base is an oil and prone to oxidation over long periods.[1] For long-term storage, convert to the Hydrochloride (HCl) salt or Oxalate salt .[1]

  • Protocol: Dissolve free base in diethyl ether.[1] Add 2M HCl in ether dropwise. Filter the white precipitate.[1] This solid is non-hygroscopic and stable at room temperature.[1]

Safety: Cyclopropylamine[9]
  • Cyclopropylamine is volatile and toxic.[3][1] All reactions in Method A must be performed in a well-ventilated fume hood, preferably in a pressure-rated vessel if heating above 40°C.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]

  • Salvatore, R. N., et al. (2001).[1] "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.[1] [Link][1]

  • Berlin, M., et al. (2011).[1] "Preparation of N-substituted cyclopropylamines." US Patent 20110021568.[1] (Demonstrates alkylation protocols for cyclopropylamine derivatives).

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] (Contextualizes the prevalence of ether-linked amines). [Link]

Sources

Safety Operating Guide

N-[3-(4-bromophenoxy)propyl]cyclopropanamine: Proper Disposal Procedures

[1][2][3][4]

Executive Summary & Immediate Hazard Assessment

N-[3-(4-bromophenoxy)propyl]cyclopropanamine is a halogenated organic amine. Because specific Safety Data Sheets (SDS) for this precise intermediate are often unavailable in public databases, it must be managed as a High-Hazard Novel Chemical Entity (NCE) .[1]

Its disposal protocol is dictated by two critical functional groups:

  • 4-Bromophenoxy moiety: Classifies the waste as Halogenated Organic . It requires high-temperature incineration to prevent the formation of brominated dioxins/furans.

  • Cyclopropylamine moiety: Introduces alkalinity (corrosivity) and potential metabolic toxicity (mechanism-based inhibition of P450 enzymes).

CORE DIRECTIVE: Do NOT mix this compound with acidic waste streams or non-halogenated organic solvents.[2]

Chemical Hazard Profiling

To ensure safe handling, we must deconstruct the molecule into its constituent hazards.[1] This "First Principles" approach validates the disposal method.

Functional GroupHazard CharacteristicImpact on Disposal
Secondary Amine Corrosive / Basic (pH > 10) Segregation: Must never be mixed with acid waste streams (risk of exothermic reaction/spattering).
Aryl Bromide Halogenated Cost & Compliance: Must be flagged as "Halogenated Waste." Standard incineration (850°C) is insufficient; requires 1100°C+ with scrubbing.
Cyclopropane Ring Strained Ring / Reactive Toxicity: Potential for ring-opening metabolic activation. Treat as highly toxic/cytotoxic.
Propyl Linker Lipophilic Environmental: High potential for bioaccumulation if released into aquatic systems. Zero-discharge policy applies.

Decision Logic: The Disposal Workflow

The following flowchart illustrates the decision-making process for disposing of N-[3-(4-bromophenoxy)propyl]cyclopropanamine, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalWorkflowcluster_logicNote: Even if dissolved in non-halogenated solvent,the presence of the Bromine atom mandatesHalogenated Waste classification.StartStart: Identify Waste StateStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid / Pure SubstanceStateCheck->SolidPathSolidLiquidPathLiquid / SolutionStateCheck->LiquidPathLiquidHalogenatedStreamStream A: Halogenated Organic WasteSolidPath->HalogenatedStreamSolventCheckIdentify Solvent MatrixLiquidPath->SolventCheckSolventCheck->HalogenatedStreamContains Halogens (DCM, Chloroform)SolventCheck->HalogenatedStreamNon-Halogenated (MeOH, DMSO)SegregationCRITICAL: Segregate from AcidsHalogenatedStream->SegregationContainerSelect Container: Amber Glass or HDPESegregation->ContainerLabelingLabel: 'Flammable, Corrosive, Toxic, Halogenated'Container->LabelingFinalHandover to EHS for High-Temp IncinerationLabeling->Final

Figure 1: Decision tree for categorizing N-[3-(4-bromophenoxy)propyl]cyclopropanamine waste. Note that the presence of the bromine atom overrides the solvent classification, forcing the mixture into the Halogenated stream.[1]

Step-by-Step Disposal Protocol

Phase 1: Preparation & Segregation
  • Isolate the Waste: Do not combine this waste with general organic solvents unless the entire carboy is designated for halogenated waste.

  • Check pH: If the waste is an aqueous mixture, verify pH. If basic (expected), ensure it is not mixed with acidic waste streams (e.g., HPLC waste containing Trifluoroacetic acid).[1]

  • Quenching (If Reactive): If the compound is present with unreacted alkylating agents or strong electrophiles, quench the mixture carefully before bottling. Note: The cyclopropane ring is stable to standard aqueous workups but sensitive to radical conditions.

Phase 2: Container Selection
  • Preferred: Amber Glass bottles with PTFE-lined caps.

  • Acceptable: High-Density Polyethylene (HDPE) carboys (RCRA compliant).

  • Prohibited: Metal cans (due to potential amine corrosion) or standard LDPE (if solvent compatibility is unknown).

Phase 3: Labeling & Documentation

Standard "Hazardous Waste" labels are insufficient. You must explicitly list the constituents to ensure the incinerator operator adjusts the burn temperature.

  • Chemical Name: N-[3-(4-bromophenoxy)propyl]cyclopropanamine (or "Halogenated Amine Solution").

  • Hazard Checkboxes:

Phase 4: Storage & Hand-off[2][3]
  • Store in a Secondary Containment tray inside a ventilated flammable cabinet.

  • Do not store on the same shelf as mineral acids (HCl, H2SO4) or oxidizers (H2O2).[1]

  • Schedule pickup with your facility's Hazardous Waste Management team.

Regulatory Compliance (RCRA & EPA)[8]

In the United States, this compound falls under specific Resource Conservation and Recovery Act (RCRA) considerations.[1]

  • Characteristic Waste: Likely D001 (Ignitable, if in solvent) and D002 (Corrosive, if pH > 12.5).[1]

  • Listed Waste: While not explicitly on the "P" or "U" list by specific CAS name, it must be treated as a characteristic hazardous waste.[1]

  • Halogenated Solvents (F-List): If dissolved in Methylene Chloride or Chloroform, it triggers F001/F002 codes.[1] Even if pure, the bromine content restricts it from fuel blending programs; it must go to a Hazardous Waste Incinerator .[1]

Spill Contingency Plan

Scenario: A 100mL bottle of the pure amine drops and shatters.

  • Evacuate & Ventilate: The cyclopropylamine moiety can be a lachrymator (tear-inducing) and respiratory irritant.[5] Clear the immediate area.[6][7]

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[1] Use a respirator if ventilation is poor.

  • Containment: Surround the spill with an inert absorbent (vermiculite or "pig" pillows).

  • Neutralization:

    • Do NOT use strong acids.

    • Apply a weak acid neutralizer (e.g., Citric Acid or Sodium Bisulfate powder) to the spill to reduce volatility of the amine.

  • Cleanup: Scoop the absorbed, neutralized material into a wide-mouth jar. Label as "Spill Debris: Halogenated Amine."

  • Decontamination: Wash the surface with soap and water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Laws and Regulations. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[7] Hazard Communication Standard: Safety Data Sheets. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(4-bromophenoxy)propyl]cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-[3-(4-bromophenoxy)propyl]cyclopropanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.